6-Bromo-4-chloro-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646164 | |
| Record name | 6-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-01-7 | |
| Record name | 6-Bromo-4-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromo-4-chloro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-Bromo-4-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. This document details the core synthetic strategies, focusing on starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound, featuring halogen atoms at both the 4 and 6 positions of the indole nucleus, presents a unique building block for the synthesis of novel therapeutic agents. The presence of bromo and chloro substituents allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the design of targeted therapies.
Synthetic Approaches
The synthesis of this compound can be approached through several established indole synthesis methodologies. The selection of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most plausible and widely applicable methods for this specific substitution pattern are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] For the synthesis of this compound, the key starting material is (3-bromo-5-chlorophenyl)hydrazine.
Starting Materials:
-
3-Bromo-5-chloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
A suitable aldehyde or ketone (e.g., pyruvic acid, acetaldehyde)
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride)
Overall Reaction Scheme:
The synthesis proceeds in two main stages: the preparation of the substituted phenylhydrazine from the corresponding aniline, followed by the cyclization reaction with a carbonyl compound to form the indole ring.
Experimental Protocols:
Step 1: Synthesis of (3-bromo-5-chlorophenyl)hydrazine
A detailed protocol for the synthesis of the crucial hydrazine intermediate is outlined below.
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | 3-Bromo-5-chloroaniline, Hydrochloric acid, Water | 0-5 °C | Diazotization of the aniline. |
| 2 | Sodium nitrite (aqueous solution) | 0-5 °C, dropwise addition | Formation of the diazonium salt. |
| 3 | Sodium sulfite (aqueous solution) | < 10 °C, slow addition | Reduction of the diazonium salt to the hydrazine. |
| 4 | Hydrochloric acid | Heating | Hydrolysis of the intermediate sulfonate salt. |
| 5 | Sodium hydroxide | Neutralization | Isolation of the free hydrazine base. |
| 6 | Diethyl ether or other suitable organic solvent | Extraction | Purification of the product. |
Step 2: Fischer Indole Cyclization
The prepared (3-bromo-5-chlorophenyl)hydrazine is then reacted with a suitable carbonyl compound to yield this compound. The choice of the carbonyl component will determine the substituent at the 2-position of the indole ring. For the synthesis of the parent 1H-indole, a reagent that can be considered a synthetic equivalent of acetaldehyde is used, which can be challenging. A common strategy involves using a carbonyl compound that allows for subsequent removal of the C2-substituent. For instance, using pyruvic acid would yield this compound-2-carboxylic acid, which can then be decarboxylated.
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | (3-bromo-5-chlorophenyl)hydrazine, Carbonyl compound (e.g., pyruvic acid) | Mild heating in a suitable solvent (e.g., ethanol, acetic acid) | Formation of the phenylhydrazone intermediate. |
| 2 | Acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) | Elevated temperature (e.g., 80-120 °C) | Cyclization and aromatization to the indole ring. |
| 3 | Water, Base (e.g., sodium bicarbonate) | Workup | Neutralization and product isolation. |
| 4 | Organic solvent (e.g., ethyl acetate) | Extraction | Purification of the crude product. |
| 5 | Silica gel chromatography or recrystallization | - | Final purification of this compound. |
Quantitative Data:
Logical Workflow for Fischer Indole Synthesis:
References
Spectroscopic Profile of 6-Bromo-4-chloro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromo-4-chloro-1H-indole. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of physicochemical properties sourced from chemical suppliers, generalized experimental protocols for spectroscopic analysis of indole derivatives, and predicted spectral data based on analogous compounds. This guide is intended to serve as a valuable resource for researchers working with this and related molecules in drug discovery and development.
Physicochemical Properties
This compound is a halogenated indole derivative. The presence of bromine and chlorine atoms significantly influences its electronic properties and potential for further chemical modification. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885519-01-7 | [1][2] |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Br)Cl | [1] |
| InChIKey | JSFRDTNSPFYYTQ-UHFFFAOYSA-N | [1] |
| Purity | ≥96% (Commercially available) | [2] |
| Storage | Store at room temperature | [2] |
Spectroscopic Data (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on the known effects of halogen substituents on the indole ring system.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.1 - 8.3 | br s | - |
| H-2 | 7.3 - 7.5 | t | ~2.5 - 3.0 |
| H-3 | 6.5 - 6.7 | t | ~2.0 - 2.5 |
| H-5 | 7.2 - 7.4 | d | ~1.5 - 2.0 |
| H-7 | 7.5 - 7.7 | d | ~1.5 - 2.0 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 127 |
| C-3 | 102 - 104 |
| C-3a | 128 - 130 |
| C-4 | 118 - 120 (C-Cl) |
| C-5 | 122 - 124 |
| C-6 | 115 - 117 (C-Br) |
| C-7 | 113 - 115 |
| C-7a | 135 - 137 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z | Relative Abundance Pattern |
| [M]⁺ | Molecular ion (C₈H₅⁷⁹Br³⁵ClN)⁺ | 228 | Base peak cluster |
| [M+2]⁺ | Isotopic peak (C₈H₅⁸¹Br³⁵ClN)⁺ / (C₈H₅⁷⁹Br³⁷ClN)⁺ | 230 | Prominent |
| [M+4]⁺ | Isotopic peak (C₈H₅⁸¹Br³⁷ClN)⁺ | 232 | Observable |
| [M-HCN]⁺ | Fragment ion | ~201/203/205 | Possible |
| [M-Br]⁺ | Fragment ion | ~149/151 | Possible |
| [M-Cl]⁺ | Fragment ion | ~193/195 | Possible |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond and the aromatic C-H and C=C bonds.
Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3300 | Medium |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| C-N stretch | 1350 - 1250 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
| C-Br stretch | 700 - 500 | Strong |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for indole derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.[3]
A standard ¹H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer with the following typical parameters:[3]
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').[3]
-
Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.[4]
-
Acquisition Time (AQ): 2-4 seconds.[3]
-
Relaxation Delay (D1): 1-5 seconds.[3]
-
Number of Scans (NS): 8-16 scans.[3]
-
Temperature: 298 K (25 °C).[4]
A standard proton-decoupled ¹³C NMR spectrum can be acquired using the same sample with these typical parameters:[3]
-
Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[3]
-
Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.[3]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.[3]
-
Number of Scans (NS): 1024 or more, depending on concentration.[3]
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.[3]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.[3]
Mass Spectrometry (MS)
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[5]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.
The choice of ionization technique will depend on the desired information.
-
Electron Ionization (EI): Useful for fragmentation analysis and comparison with spectral libraries. Typically performed on a GC-MS system.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight. Typically performed on an LC-MS system.[5]
The mass spectrometer should be operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the radical cation [M]⁺•. A mass range of m/z 50-500 is generally sufficient.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[6]
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel indole derivative like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of this compound.
Caption: Interplay of Spectroscopic Techniques in Structural Elucidation.
References
6-Bromo-4-chloro-1H-indole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Bromo-4-chloro-1H-indole. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide a predictive framework.
Chemical Structure and Properties
This compound is a halogenated indole derivative with the chemical formula C₈H₅BrClN.[1][2] The presence of both bromo and chloro substituents on the indole scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The indole ring system is a prevalent "privileged structure" in a multitude of biologically active compounds.[2]
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [2] |
| CAS Number | 885519-01-7 | [1][2] |
| Purity | ≥96% (as supplied by vendors) | [2] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [2] |
| logP (octanol-water partition coefficient) | 3.58 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
| Predicted pKa | 15.17 ± 0.30 | [1] |
| Predicted Solubility | Almost insoluble (0.083 g/L at 25°C) | [1] |
| Storage Conditions | Room temperature | [2] |
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[2]
Proposed Synthesis and Experimental Protocols
The following diagram illustrates a proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed method and has not been experimentally validated for this specific compound. It is based on general procedures for the Fischer indole synthesis.
Materials:
-
(3-Bromo-5-chlorophenyl)hydrazine
-
Pyruvic acid
-
Ethanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve (3-Bromo-5-chlorophenyl)hydrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, the hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
-
Cyclization and Decarboxylation:
-
To the crude hydrazone, add a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Heat the mixture to reflux (approximately 80-90°C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Spectroscopic Data (Reference Data)
As of the date of this document, experimentally obtained spectroscopic data for this compound is not available in public databases. However, the data for the closely related compound, 6-Bromo-1H-indole , can be used as a reference for spectral interpretation.
| Spectroscopic Data for 6-Bromo-1H-indole | |
| ¹H NMR | Spectral data for 6-Bromo-1H-indole is available, which can provide a reference for the expected chemical shifts and coupling constants of the indole ring protons. |
| ¹³C NMR | The ¹³C NMR spectrum for 6-Bromo-1H-indole is also available and can be used to predict the chemical shifts of the carbon atoms in the target molecule. |
| Mass Spectrometry | The mass spectrum of 6-Bromo-1H-indole shows a molecular ion peak corresponding to its molecular weight, which can be a useful comparison for the mass spectrum of this compound. |
| Infrared (IR) Spectroscopy | The IR spectrum of 6-Bromo-1H-indole will show characteristic peaks for the N-H stretch and aromatic C-H and C=C vibrations, which are expected to be present in the spectrum of the target compound as well. |
Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway involvement for this compound have not been reported. However, the indole nucleus is a key structural motif in many biologically active compounds, and halogenated indoles, in particular, have shown a wide range of pharmacological activities.
The following diagram illustrates a logical relationship of how the structural features of this compound might contribute to potential biological activities based on the known activities of similar compounds.
Caption: Potential biological relevance of this compound.
Based on the literature for substituted indoles, potential areas of investigation for this compound include:
-
Anticancer Activity: Many halogenated indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.
-
Antimicrobial Activity: The indole scaffold is found in many natural and synthetic antimicrobial compounds. Halogenation can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy.
-
Enzyme Inhibition: As a versatile scaffold, indole derivatives can be designed to fit into the active sites of various enzymes. The bromo and chloro substituents can form specific interactions, such as halogen bonds, which can contribute to potent and selective enzyme inhibition.
It is important to emphasize that these are potential areas of biological activity based on the broader class of halogenated indoles, and experimental validation is required to determine the specific activities of this compound.
Conclusion
This compound is a chemical compound with significant potential for application in drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. Further research is warranted to fully elucidate its chemical and biological characteristics, which may unlock its potential as a valuable molecule for various scientific endeavors.
References
The Differentiated Reactivity of Dihalogenated Indoles: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry and natural products. The introduction of halogen atoms onto the indole core provides valuable handles for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of dihalogenated indoles in key organic transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as C-H functionalization. Particular attention is given to the regioselectivity of these reactions, which is crucial for the strategic design of synthetic routes in drug discovery and development.
Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of dihalogenated indoles, the regioselectivity of the reaction is a key consideration.
Reactivity and Regioselectivity
The reactivity of the halogen atoms on the indole ring in Suzuki-Miyaura coupling is influenced by their position. Generally, halogens at the C2 and C3 positions of the pyrrole ring exhibit different reactivity compared to those on the benzene ring. For dihalogenated indoles with halogens on the benzene ring, such as 5,7-dibromoindole, selective mono- or diarylation can be achieved by carefully controlling the reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Phenylboronic Acid [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Water | 120 (MW) | 1 | 5,7-Diphenylindole | 95 |
| 2 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/Water | 120 (MW) | 1 | 5,7-Diphenylindole | Similar to water |
| 3 | Pd(PPh₃)₄ (3) | Na₂CO₃ | EtOH/Water | 120 (MW) | 1 | 5,7-Diphenylindole | Similar to water |
MW = Microwave irradiation
Studies on 5,7-dibromoindole have shown that double Suzuki-Miyaura coupling can be achieved in high yields using a low catalyst loading in environmentally benign solvents like water.[1] The reaction is compatible with both N-protected and N-unprotected indoles.
Experimental Protocol: Synthesis of 5,7-Diphenylindole[1]
Materials:
-
5,7-Dibromoindole
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Na₂CO₃
-
Water (degassed)
-
Microwave vial
Procedure:
-
To a microwave vial, add 5,7-dibromoindole (1.0 mmol), phenylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the vial and flush with a stream of dry nitrogen.
-
Add degassed water (2.5 mL) via a septum.
-
Sonicate the vial for 30 seconds.
-
Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.
-
After cooling, the product can be isolated and purified by standard methods.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Sonogashira Coupling: Synthesis of Alkynylated Indoles
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of valuable alkynylated indoles.
Reactivity and Regioselectivity
For 2,3-dihalogenated indoles, the Sonogashira coupling generally exhibits a high degree of regioselectivity, with preferential reaction at the C2 position. However, the initial coupling at C2 can activate the C3 position, leading to the formation of di-substituted products.[2]
Table 2: Sonogashira Coupling of 2,3-Diiodoindole [2]
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 45 | 2-(Phenylethynyl)-3-iodoindole | 52 |
| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 45 | 2,3-Bis(phenylethynyl)indole | 18 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-iodoindole[2]
Materials:
-
2,3-Diiodoindole
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve 2,3-diiodoindole in THF.
-
Add triethylamine as the base.
-
Add the palladium catalyst and copper(I) iodide co-catalyst.
-
Add phenylacetylene to the mixture.
-
Stir the reaction at 45 °C and monitor its progress.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Catalytic Cycles
The Sonogashira reaction can proceed through two interconnected catalytic cycles involving both palladium and copper.[3]
Heck Reaction: Vinylation of Dihalogenated Indoles
The Heck reaction allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a route to vinylated indoles.
Reactivity and General Conditions
The Heck reaction of bromoindoles with alkenes such as styrene can proceed in high yields under palladium catalysis. Microwave-assisted heating can significantly reduce reaction times.
Table 3: Heck Reaction of 5-Bromoindole with Styrene [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
Experimental Protocol: Microwave-Assisted Heck Reaction of 5-Bromoindole[1]
Materials:
-
5-Bromoindole
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
In a microwave reaction vial, combine 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Purge the vial with argon.
-
Add a 1:1 mixture of acetonitrile and water.
-
Seal the vial and heat in a microwave reactor to 150 °C for 15-30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
The product can be isolated from the filtrate by extraction and purified by column chromatography.
Catalytic Cycle
The Heck reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.
Buchwald-Hartwig Amination: A Gateway to Aminated Indoles
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the introduction of various amine functionalities onto the indole core.
General Principles
This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or pseudohalide and a primary or secondary amine in the presence of a base and a phosphine ligand.[4][5] The choice of ligand is crucial for the success of the reaction and has evolved through several "generations" of catalyst systems to accommodate a wider range of substrates under milder conditions.[4]
Experimental Considerations
A general protocol for the Buchwald-Hartwig amination of a dihalogenated indole would involve the following steps:
Materials:
-
Dihalogenated indole
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the dihalogenated indole and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
After completion, the reaction is worked up, and the product is purified.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
C-H Functionalization: A Modern Approach to Indole Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indoles, avoiding the need for pre-halogenation.
Regioselectivity on the Benzene Ring
The functionalization of the C-H bonds on the benzenoid ring of indoles is challenging due to their similar reactivity. However, regioselective C-H functionalization can be achieved through the use of directing groups.[6] For instance, directing groups on the indole nitrogen can facilitate arylation at the C7 position.[6] The choice of catalyst and ligand is critical in directing the reaction to the desired position.
General Workflow
A typical C-H functionalization reaction involves a transition metal catalyst, a directing group on the indole substrate, and a coupling partner.
Conclusion
Dihalogenated indoles are versatile building blocks in organic synthesis, offering multiple sites for functionalization through a variety of cross-coupling reactions. The regioselectivity of these reactions is a critical aspect that can be controlled by the choice of catalyst, ligands, and reaction conditions. A thorough understanding of the reactivity patterns of dihalogenated indoles is essential for the efficient and strategic synthesis of complex indole-containing molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Halogenated Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated indoles represent a prominent class of heterocyclic compounds with a rich history, evolving from ancient dyes to cutting-edge therapeutic agents.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of these molecules. Halogenation is a key strategy in medicinal chemistry, enhancing properties like lipophilicity and metabolic stability.[2] This guide will delve into seminal synthetic methodologies, diverse biological activities, and the pivotal role of halogenated indoles as privileged scaffolds in modern drug discovery.[1][3] Detailed experimental protocols, structured data summaries, and visualizations of key pathways and workflows are presented to serve as a valuable resource for professionals in the field.
Introduction: From Ancient Dyes to Modern Therapeutics
The journey of halogenated indoles begins not in a laboratory, but with the ancient production of Tyrian purple, a vibrant and stable dye derived from brominated indigo.[1] This historical precedent foreshadowed the vast chemical diversity and biological potential of this compound class. In recent decades, the exploration of marine organisms has unveiled a plethora of halogenated indole alkaloids with significant therapeutic promise.[4][5] The incorporation of halogen atoms, particularly bromine and chlorine, profoundly influences the biological activity of the indole scaffold, leading to compounds with potent anti-inflammatory, antibacterial, antifungal, and antitumor properties.[4][6] The indole structure itself is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[4][7]
Synthetic Methodologies for Halogenated Indoles
The synthesis of halogenated indoles has evolved significantly, from classical methods to modern transition-metal-catalyzed reactions that offer greater efficiency and regioselectivity.
Classical and Modern Synthetic Approaches
Traditional methods for indole synthesis, such as the Fischer, Larock, and Madelung syntheses, have been adapted for the preparation of halogenated derivatives.[8][9][10] More recent advancements have focused on the use of transition metal catalysts, including palladium, rhodium, and copper, to facilitate C-H activation and cross-coupling reactions, enabling the direct and selective introduction of halogens and other functional groups onto the indole ring.[11][12][13] For instance, researchers at Chiba University recently developed a copper-catalyzed method for the regioselective C5-H functionalization of indoles.[14]
A general workflow for the synthesis and characterization of a novel halogenated indole is depicted below.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromoindole [1]
-
Materials: Indole, N-bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve indole (1 equivalent) in dichloromethane at 0°C.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromoindole.
-
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis [9]
-
Materials: o-bromoaniline derivative, alkyne, Palladium catalyst (e.g., Pd[P(o-tol)3]2), base (e.g., Na2CO3), solvent (e.g., 1,4-dioxane).
-
Procedure:
-
To a reaction vessel, add the o-bromoaniline (1.0 equivalent), the alkyne (2.0 equivalents), the palladium catalyst (5-25 mol %), and the base (2.5 equivalents).
-
Add the solvent and stir the mixture at a specified temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired indole product.
-
Biological Activities of Halogenated Indoles
Halogenated indoles exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Many halogenated indoles have demonstrated potent anticancer properties.[3] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes. For example, certain halogenated spirooxindoles disrupt the p53-MDM2 interaction, a critical pathway in cell cycle regulation and apoptosis.[15] Others act as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cancer cell proliferation.[5]
The structure-activity relationship (SAR) analysis of some indole derivatives has shown that the presence of chloro and bromo groups, particularly at the para position, significantly enhances their anticancer activity.[3]
Table 1: Anticancer Activity of Selected Halogenated Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Meridianin A | P388 (murine leukemia) | 0.8 | Kinase Inhibition | [5] |
| Variolin B | P388 (murine leukemia) | 0.02 | Kinase Inhibition | [5] |
| Compound 11 (indole-substituted furanone) | U-937 (human leukemia) | 0.6 | Tubulin Polymerization Inhibition | [3] |
Antimicrobial and Antifungal Activity
Halogenation has been shown to strengthen the antimicrobial potency of indole scaffolds.[2] For instance, 5-iodoindole exhibits strong activity against bacterial persisters and biofilms of Escherichia coli and Staphylococcus aureus.[2] Furthermore, di-halogenated indoles have demonstrated potent antifungal and antibiofilm activity against various Candida species, including drug-resistant strains.[2] Some polybrominated indoles isolated from marine sources have also shown significant antibacterial activity.[16]
Table 2: Antifungal Activity of Di-halogenated Indoles against Candida Species [2]
| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | C. glabrata MIC (µg/mL) |
| Di-halogenated Indole 1 | 10-25 | 25-50 | 10-25 |
| Di-halogenated Indole 2 | 10-50 | 25-50 | 10-50 |
| Ketoconazole (Control) | 25-100 | >400 | 50-200 |
| Miconazole (Control) | 10-25 | 10-50 | 10-25 |
Modulation of Signaling Pathways
Indole and its derivatives can act as signaling molecules, influencing various cellular pathways.[17][18] A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and mucosal immunity.[19] Upon binding to ligands like indole, AhR translocates to the nucleus and induces the expression of target genes.[19] Another important receptor is the Pregnane X Receptor (PXR), which is involved in regulating the expression of genes related to drug metabolism and transport.[19]
Future Perspectives
The field of halogenated indoles continues to be a vibrant area of research. The development of more efficient and selective synthetic methods will enable the creation of novel analogs with tailored properties.[1] As our understanding of the biological roles of these compounds deepens, halogenated indoles are poised to deliver the next generation of therapeutic agents for a wide range of diseases, from cancer to infectious diseases.[3][4] The exploration of enzymatic halogenation also presents a promising avenue for the green synthesis of these valuable compounds.[20][21]
Conclusion
The journey of halogenated indoles from ancient dyes to modern therapeutics is a testament to the power of natural products to inspire scientific discovery.[1] The vast chemical diversity of halogenated indoles, coupled with their significant therapeutic potential, ensures that they will remain a central focus of research in medicinal chemistry and drug development for years to come. This guide has provided a comprehensive overview of the key aspects of their discovery, synthesis, and biological activity, offering a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole synthesis [organic-chemistry.org]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
- 14. news-medical.net [news-medical.net]
- 15. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly active modulators of indole signaling alter pathogenic behaviors in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole: a signaling molecule or a mere metabolic byproduct that alters bacterial physiology at a high concentration? [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indole (CAS 885519-01-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and supply of 6-Bromo-4-chloro-1H-indole, a halogenated indole derivative with applications as a key building block in the synthesis of biologically active molecules. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate is highlighted through a detailed experimental protocol for the preparation of potent enzyme inhibitors.
Core Properties of this compound
This compound is a solid, heterocyclic compound. Its key chemical and physical properties are summarized below, providing a foundational understanding for its use in synthetic applications.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 885519-01-7 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | |
| SMILES | C1=CNC2=C1C(=CC(=C2)Br)Cl | |
| InChI Key | JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Boiling Point | 348.1 ± 22.0 °C at 760 mmHg | |
| Flash Point | 164.4 ± 22.3 °C | |
| Solubility | Practically insoluble in water (0.083 g/L at 25 °C) | |
| LogP | 3.46 | |
| Topological Polar Surface Area (TPSA) | 15.79 Ų |
Sourcing and Procurement
This compound is available from a variety of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The purity levels and available quantities may vary by supplier.
Commercial Suppliers
| Supplier | Purity | Available Quantities |
| BOC Sciences | Custom | Inquiry |
| ChemScene | ≥96% | 100 mg, Bulk |
| Aaron Chemistry | 96% | 100mg, 250mg, 1g, 5g, Bulk |
| BLD Pharm | Custom | Inquiry |
| Acmec Biochemical | 97% | 100mg, 250mg, 1g, 5g |
| Fluorochem | Custom | Inquiry |
Application in the Synthesis of Bioactive Molecules
While this compound itself has not been extensively profiled for biological activity, its structural analogue, 6-bromoindole, is a crucial starting material for the synthesis of potent inhibitors of bacterial cystathionine γ-lyase (bCSE). Inhibition of bCSE is a promising strategy to enhance the efficacy of antibiotics against pathogenic bacteria. The following section details the experimental protocol for the synthesis of two such inhibitors, NL1 and NL2, starting from 6-bromoindole. This serves as a representative workflow demonstrating the utility of halogenated indoles in medicinal chemistry.
Experimental Protocol: Synthesis of bCSE Inhibitors from 6-Bromoindole
This protocol is adapted from the synthesis of NL1 and NL2, potent inhibitors of bacterial cystathionine γ-lyase.
Synthesis of NL1 Inhibitor: (2-(6-bromo-1H-indol-1-yl)acetyl)glycine
-
Alkylation of 6-Bromoindole:
-
To a stirred suspension of sodium hydride (60% dispersion in oil, 1.53 g, 38.25 mmol) in dry dimethylformamide (DMF, 50 mL), add 6-bromoindole (5.00 g, 25.50 mmol).
-
Stir the mixture for 4 hours at room temperature.
-
Add methyl bromoacetate (7.80 g, 51.00 mmol).
-
Stir the resulting mixture overnight.
-
Quench the reaction with 25 mL of water and extract with ethyl acetate (3 x 25 mL).
-
The combined organic layers are dried and concentrated to yield methyl 2-(6-bromo-1H-indol-1-yl)acetate.
-
-
Hydrolysis to Carboxylic Acid:
-
To a solution of methyl 2-(6-bromo-1H-indol-1-yl)acetate (5.50 g, 20.52 mmol) in methanol (55 mL), add a solution of sodium hydroxide (1.64 g, 41.03 mmol) in water (55 mL).
-
Reflux the mixture for 5 hours and then cool to room temperature.
-
Evaporate the methanol.
-
Wash the aqueous solution with petroleum ether.
-
Acidify the aqueous solution to pH 1 with 10% HCl.
-
Extract the product with ethyl acetate (3 x 25 mL) to obtain 2-(6-bromo-1H-indol-1-yl)acetic acid.
-
-
Amide Coupling with Glycine Ester:
-
Combine 2-(6-bromo-1H-indol-1-yl)acetic acid with glycine ester hydrochloride under standard peptide synthesis conditions using a dehydrating agent like EDC.
-
-
Final Hydrolysis:
-
Hydrolyze the ester group of the resulting product with lithium hydroxide to yield the final NL1 inhibitor.
-
Synthesis of NL2 Inhibitor: 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid
-
Coupling of 6-Bromoindole with Furan Building Block:
-
To a stirred suspension of sodium hydride (60% dispersion in oil, 610.7 mg, 12.23 mmol) in dry DMF (15 mL), add 6-bromoindole (2.72 g, 13.88 mmol).
-
Stir the mixture for 4 hours.
-
Add methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (3.27 g, 17.33 mmol).
-
Heat the solution to 40 °C and stir for 3 hours.
-
Quench the reaction with water and extract with ethyl acetate to yield methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate.
-
-
Final Hydrolysis:
-
To a solution of the methyl ester (3.68 g, 10.47 mmol) in methanol (30 mL), add a solution of sodium hydroxide (846.2 mg, 21.23 mmol) in water (30 mL).
-
Reflux the mixture for 3 hours and cool to room temperature.
-
Evaporate the methanol.
-
Treat the aqueous solution with 10% HCl to pH 1 to precipitate the final NL2 inhibitor.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic workflow for the NL1 and NL2 inhibitors, showcasing the role of the 6-bromoindole core.
Caption: Synthetic workflow for bCSE inhibitors NL1 and NL2.
Conclusion
This compound (CAS 885519-01-7) is a valuable halogenated indole building block for medicinal chemistry and drug discovery. While direct biological characterization of this compound is not extensively reported in the public domain, its utility is demonstrated through the synthesis of potent enzyme inhibitors from structurally similar precursors. The physicochemical properties and commercial availability of this compound make it an accessible and important tool for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound may lead to the discovery of new drug candidates.
The Potent Edge: A Technical Guide to the Biological Activities of Substituted Bromo-Chloro Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the indole ring has emerged as a powerful tool to modulate the physicochemical properties and enhance the biological activities of these derivatives. This technical guide provides an in-depth exploration of the potential biological activities of substituted bromo-chloro indoles, focusing on their anticancer and antimicrobial properties. It offers a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activities of Substituted Bromo-Chloro Indoles
Substituted bromo-chloro indoles have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of EGFR and SRC Kinase Signaling
A prominent mechanism of action for many bromo-chloro indole derivatives is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src.[1] Overexpression or mutation of EGFR is a common driver in various cancers, making it a critical therapeutic target. Bromo-chloro indoles can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival.[1]
dot
Induction of Apoptosis
Beyond inhibiting proliferative signals, bromo-chloro indoles can actively induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway. These compounds can modulate the expression of key apoptosis-regulating proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.
dot
Quantitative Anticancer Activity Data
The antiproliferative and cytotoxic effects of substituted bromo-chloro indoles have been quantified against various cancer cell lines. The following tables summarize key inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: Anticancer Activity of Substituted Bromo-Chloro Indoles (IC50 Values in µM)
| Compound/Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | Panc-1 | 0.029 (GI50) | [2] |
| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | MCF-7 | 0.029 (GI50) | [2] |
| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | A-549 | 0.029 (GI50) | [2] |
| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | HCT-116 | 0.029 (GI50) | [2] |
| 5-Bromo-indole derivative | 5-Bromo | HeLa | 8.7 | [3] |
| 6-Bromoisatin | 6-Bromo | HT29 | ~100 | [4] |
| Tyrindoleninone | 6-Bromo | HT29 | 390 | [4] |
| Pyrrole-indole hybrid 3h | 5-Chloro | T47D | 2.4 | [5] |
Table 2: EGFR Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives
| Compound | Substitution | EGFR IC50 (nM) | Reference |
| 3a | 5-Chloro, 3-(phenethylamino)methyl | 85 | [2] |
| 3b | 5-Chloro, 3-(p-pyrrolidin-1-yl)phenethylamino)methyl | 74 | [2] |
| 3c | 5-Chloro, 3-(p-piperidin-1-yl)phenethylamino)methyl | 89 | [2] |
| 3d | 5-Chloro, 3-(p-(2-methylpyrrolidin-1-yl)phenethylamino)methyl | 82 | [2] |
| 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | 68 | [2] |
| Erlotinib (Reference) | - | 80 | [2] |
Antimicrobial Activities of Substituted Bromo-Chloro Indoles
Substituted bromo-chloro indoles also exhibit promising activity against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of these compounds is often attributed to their ability to disrupt microbial membranes, leading to increased permeability and depolarization. This disruption of the cell's physical barrier and electrochemical gradient can lead to leakage of essential cellular components and ultimately, cell death. Additionally, some derivatives may interfere with key microbial enzymes or signaling pathways.
Quantitative Antimicrobial and Antifungal Activity Data
The efficacy of substituted bromo-chloro indoles against various microbial strains is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 3: Antimicrobial Activity of Substituted Bromo-Chloro Indoles (MIC Values in µg/mL)
| Compound/Derivative | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | 4-Bromo, 6-Chloro | Staphylococcus aureus | 20-50 | [6] |
| 6-Bromo-4-iodoindole | 6-Bromo, 4-Iodo | Staphylococcus aureus | 20-50 | [6] |
| 4-Chloroindole | 4-Chloro | Escherichia coli O157:H7 | 75 | [7][8][9] |
| 5-Chloroindole | 5-Chloro | Escherichia coli O157:H7 | 75 | [7][8][9] |
| 5-Chloro-2-methylindole | 5-Chloro, 2-Methyl | Escherichia coli O157:H7 | 75 | [7][8][9] |
| 4-Bromoindole | 4-Bromo | Escherichia coli O157:H7 | 100 | [10] |
| 5-Bromoindole | 5-Bromo | Escherichia coli O157:H7 | 200 | [10] |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | 6,6'-Dibromo | S. aureus (MRSA) | 2 | [11] |
Table 4: Antifungal Activity of Substituted Bromo-Chloro Indoles (MIC Values in µg/mL)
| Compound/Derivative | Substitution | Fungal Strain | MIC (µg/mL) | Reference |
| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida albicans | 25 | [1][12] |
| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida auris | 10-50 | [1][12] |
| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida glabrata | 10-50 | [1][12] |
| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida parapsilosis | 10-50 | [1][12] |
| 4,6-Dibromoindole | 4,6-Dibromo | Candida albicans | 25 | [1][12] |
| 4,6-Dibromoindole | 4,6-Dibromo | Candida auris | 10-50 | [1][12] |
| 4,6-Dibromoindole | 4,6-Dibromo | Candida glabrata | 10-50 | [1][12] |
| 4,6-Dibromoindole | 4,6-Dibromo | Candida parapsilosis | 10-50 | [1][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted bromo-chloro indoles.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
dot
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the substituted bromo-chloro indole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Assay for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland turbidity standard) in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the substituted bromo-chloro indole solution (at a known concentration) into each well. A solvent control and a positive control (a standard antibiotic) should also be included on the same plate.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test bromo-chloro indole compound in a kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (no inhibitor).
-
Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP to the wells. The final reaction mixture will contain the enzyme, substrate, ATP, and the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of the test compound and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
Conclusion
Substituted bromo-chloro indoles represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to target critical cellular pathways, such as EGFR signaling and apoptosis in cancer cells, and to disrupt microbial integrity, underscores their therapeutic potential. The structure-activity relationship studies indicate that the position and nature of the halogen substituents on the indole ring are crucial for their biological activity, offering a roadmap for the rational design of more potent and selective derivatives. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this versatile class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bbe.or.kr [bbe.or.kr]
- 11. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Bromo-4-chloro-1H-indole Scaffold: A Technical Guide to its Exploration as a Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The strategic placement of halogen atoms on this scaffold can significantly modulate its physicochemical and pharmacological properties. This technical guide focuses on the 6-bromo-4-chloro-1H-indole core, a halogenated indole with emerging potential in drug discovery. We provide a comprehensive overview of its properties, synthetic strategies, and known biological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a foundational resource for researchers exploring this promising pharmacophore.
Physicochemical Properties and Synthesis
The this compound is a di-halogenated indole derivative. Its structure and key computed properties are summarized below. This substitution pattern offers a unique electronic and steric profile for molecular interactions with biological targets.
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 885519-01-7 | ChemicalBook[5] |
| Molecular Formula | C₈H₅BrClN | PubChem[4] |
| Molecular Weight | 230.49 g/mol | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Physical Form | Solid | Ambeed |
| Storage | Sealed in dry, 2-8°C | Ambeed |
Synthetic Approaches
The synthesis of substituted indoles is a well-established field in organic chemistry. While specific literature for the large-scale synthesis of this compound is not abundant, its preparation can be approached through established indole synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale.[1]
Key synthetic strategies for substituted indoles include:
-
Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of an arylhydrazone.[1][3]
-
Larock Indole Annulation: A palladium-catalyzed reaction of a 2-iodoaniline with an alkyne.[1]
-
Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-bromoacetophenone with an aniline.[1]
The following diagram illustrates a generalized workflow for synthesizing and derivatizing the core scaffold for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesis and Structure-Activity Relationship (SAR) studies.
The Pharmacophore in Drug Discovery
The indole scaffold is a key pharmacophore in antiviral, antimicrobial, and anticancer drug discovery.[6] Halogenation, particularly with bromine and chlorine, is a common strategy to enhance biological activity. The presence and position of halogens can influence membrane permeability, metabolic stability, and binding affinity.[7] For instance, studies on brominated indoles have shown that the position of the bromine atom on the aromatic ring can significantly affect anti-inflammatory activity.[7]
The this compound scaffold can be derivatized at several positions, primarily at the N1 and C3 positions, to generate a library of compounds for screening against various biological targets.
Potential Biological Targets and Signaling Pathways
While specific biological data for this compound itself is limited in public literature, derivatives of halogenated indoles have shown activity against a range of important drug targets.
Kinase Inhibition
Many indole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Epidermal Growth Factor Receptor (EGFR) is a key target in this class.[8]
The diagram below illustrates the canonical EGFR signaling pathway, a common target for indole-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway, a target for anticancer indole derivatives.
Other Potential Targets
-
Cystathionine γ-lyase (CSE): 6-bromoindole is a key building block for inhibitors of bacterial CSE, which can enhance the sensitivity of bacteria to antibiotics.[9]
-
Anti-inflammatory Targets: Brominated indoles and isatins have demonstrated significant inhibitory activity against inflammatory mediators like NO, TNFα, and PGE2.[7]
-
Antiviral Targets: The indole scaffold is used to construct agents targeting various viruses, including HCV.[6]
Example Quantitative Data for Indole Derivatives
The following table presents IC₅₀ values for various indole derivatives against different cancer cell lines and targets, illustrating the scaffold's potential.
| Compound Class | Target / Cell Line | IC₅₀ (µM) | Reference |
| Indole-1,3,4-oxadiazole (2e) | HCT116 (Colon Cancer) | 6.43 ± 0.72 | Molecules[8] |
| Indole-1,3,4-oxadiazole (2e) | A549 (Lung Cancer) | 9.62 ± 1.14 | Molecules[8] |
| Indole-tetrazole (5f) | T-47D (Breast Cancer) | 3.83 ± 0.74 | RSC Publishing[10] |
| Indole-tetrazole (5f) | MCF-7 (Breast Cancer) | 3.08 ± 0.52 | RSC Publishing[10] |
| Trichloro-bisindole (9) | NCI-H460 (Lung Cancer) | 3.1 - 11.2 | MDPI[11] |
Methodologies and Experimental Protocols
Detailed and validated protocols are critical for the successful exploration of a new pharmacophore. Below are representative protocols for synthesis and biological evaluation.
Protocol: N-Alkylation of this compound
This protocol describes a general method for functionalizing the indole nitrogen, a common first step in creating a compound library.
-
Preparation: To a stirred suspension of a base (e.g., Sodium Hydride, 1.2 eq) in an anhydrous solvent (e.g., DMF) at 0°C, add this compound (1.0 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0°C for 30-60 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with water or a saturated solution of ammonium chloride.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol: In Vitro Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][12]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis.
The logical flow of a typical in vitro screening campaign is depicted below.
Caption: Logical workflow for an in vitro compound screening campaign.
Conclusion and Future Outlook
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The unique halogenation pattern provides a distinct chemical space compared to more commonly studied indoles. Future research should focus on the efficient synthesis of a diverse library of N1 and C3-substituted derivatives and their systematic evaluation against a broad panel of biological targets, particularly in oncology and infectious diseases. The protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 6-broMo-4-chloro- | 885519-01-7 [chemicalbook.com]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Characterization of 6-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Halogenated indoles, in particular, serve as versatile intermediates for the synthesis of complex molecular architectures through cross-coupling reactions. This document provides a comprehensive initial characterization of 6-Bromo-4-chloro-1H-indole, a di-halogenated indole derivative with potential applications in drug discovery and organic synthesis. We present its physicochemical properties, proposed methodologies for its synthesis and purification, and standard protocols for its analytical characterization. While specific biological data for this compound is not yet prevalent, we discuss the well-established biological relevance of substituted indoles and propose a generic workflow for activity screening.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 885519-01-7 | [2][3][4] |
| Molecular Formula | C₈H₅BrClN | [2][3] |
| Molecular Weight | 230.49 g/mol | [2][3][5] |
| Physical Form | Solid | |
| Solubility | Almost insoluble in water (0.083 g/L at 25 °C) (Predicted) | [2] |
| pKa | 15.17 ± 0.30 (Predicted) | [2] |
| LogP | 3.46 - 3.58 (Predicted) | [3][4] |
| Topological Polar Surface Area (TPSA) | 15.8 Ų | [2][5] |
| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3][6] |
| Purity | Commercially available at ≥95% to ≥98% | [3][6] |
Synthesis and Purification
This protocol is a generalized procedure based on common methods for synthesizing substituted indoles.
-
Precursor Preparation: Begin with a commercially available, appropriately substituted aniline, such as 2-bromo-4-chloro-6-ethynylaniline.
-
Cyclization Reaction:
-
Dissolve the aniline precursor (1.0 eq) in a suitable solvent like toluene or DMF (10 mL per mmol of substrate).
-
Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Caption: A logical workflow for the synthesis and purification of this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized compound.
While experimental spectra for this compound are not publicly available, the expected characteristics can be predicted based on its structure and data from analogous compounds like 6-bromo-1H-indole.[7][8]
| Technique | Expected Observations |
| ¹H NMR | - N-H Proton: A broad singlet around δ 8.0-8.5 ppm.- Aromatic Protons: Signals in the aromatic region (δ 6.5-7.8 ppm). Expect three distinct signals for the protons at C2, C3, C5, and C7, with coupling patterns (e.g., doublets, singlets) consistent with the substitution pattern. |
| ¹³C NMR | - Aromatic Carbons: Eight distinct signals in the range of δ 100-140 ppm. The carbons bearing the bromine (C6) and chlorine (C4) atoms would be identifiable, as would the two carbons of the pyrrole ring (C2, C3). |
| FT-IR | - N-H Stretch: A characteristic sharp peak around 3400-3500 cm⁻¹.- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.- C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.- C-Cl/C-Br Stretch: Signals in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic cluster for a compound containing one bromine and one chlorine atom. The most prominent peaks would be at m/z 229 (¹²C₈¹H₅⁷⁹Br³⁵Cl¹⁴N), 231 (containing either ⁸¹Br or ³⁷Cl), and 233 (containing ⁸¹Br and ³⁷Cl). |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion (for high-resolution mass spectrometry, HRMS).
-
Use Electron Ionization (EI) to determine the fragmentation pattern and molecular weight.
-
Use a soft ionization technique like Electrospray Ionization (ESI) for HRMS to confirm the exact mass and elemental formula.
-
Caption: Workflow for the analytical characterization of this compound.
Potential Applications and Biological Significance
The indole nucleus is a key component in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][9] Halogen atoms at positions 4, 5, and 6 of the indole ring are frequently found in bioactive marine natural products and synthetic drugs.[1] The bromine and chlorine substituents on this compound make it an ideal scaffold for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug screening.
Many indole derivatives exert their biological effects by acting as kinase inhibitors.[10] Kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK/ERK pathway. Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Caption: A generic MAPK signaling pathway, a common target for indole-based kinase inhibitors.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:885519-01-7 | Chemsrc [chemsrc.com]
- 5. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 8. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Utility of 6-Bromo-4-chloro-1H-indole in Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitors
For Immediate Release
Shanghai, China – December 28, 2025 – In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can serve as starting points for potent and selective therapeutics is of paramount importance. Among these, the indole nucleus has long been recognized as a "privileged" structure, forming the core of numerous biologically active compounds. The strategic disubstitution of this scaffold with halogen atoms, such as in 6-bromo-4-chloro-1H-indole , provides medicinal chemists with a versatile platform for the synthesis of targeted therapies, particularly in the realm of oncology. This intermediate, with its distinct electronic properties and multiple points for chemical modification, is a valuable tool for researchers, scientists, and drug development professionals.
The presence of both a bromine and a chlorine atom on the indole ring allows for selective and differential reactivity. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is a crucial step in the development of kinase inhibitors, where these appended ring systems can form key interactions within the ATP-binding pocket of the target enzyme. Concurrently, the chloro group at the 4-position can be retained to modulate the overall electronic profile of the molecule or can be targeted in subsequent functionalization steps under different reaction conditions. Furthermore, the indole nitrogen provides a handle for N-alkylation, allowing for the introduction of various side chains that can improve pharmacokinetic properties or provide additional binding interactions.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.
Application Notes
1. Kinase Inhibitor Synthesis:
This compound is an excellent starting material for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthetic strategy often involves a Suzuki-Miyaura coupling at the C6-position to introduce a substituted aryl or heteroaryl group, followed by N-alkylation or other modifications. The resulting substituted indoles can mimic the adenine region of ATP, competitively inhibiting the kinase.
2. Suzuki-Miyaura Cross-Coupling Reactions:
The bromine atom at the C6-position of this compound is more reactive than the chlorine atom at the C4-position in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This regioselectivity allows for the specific introduction of a wide range of boronic acids and esters. This reaction is fundamental for building the core structure of many kinase inhibitors.
3. N-Alkylation Reactions:
The indole nitrogen can be readily deprotonated with a suitable base and subsequently alkylated with various alkyl halides. This functionalization is crucial for modulating the physicochemical properties of the final compound, such as solubility and cell permeability, and can also introduce additional interactions with the target protein.
Quantitative Data Summary
The following table summarizes the biological activity of representative indole-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold. While specific data for direct derivatives of this compound are not publicly available, the data for structurally related compounds underscore the potential of this intermediate.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Indole-based Inhibitors | PI3Kα | 5 | GSK2126458 (quinoline analog) |
| Indole-based Inhibitors | mTOR | 1.8 | GSK2126458 (quinoline analog) |
| 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent Inhibition | N/A[1] |
| 4-Aryl-6-chloro-quinolines | HBV DNA replication | 4,400 - 9,800 | Tenofovir[2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-pyridylboronic acid
This protocol describes a representative procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Pyridylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-pyridylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-6-(pyridin-4-yl)-1H-indole.
Expected Yield: 70-85%
Protocol 2: N-Alkylation of 4-chloro-6-(pyridin-4-yl)-1H-indole
This protocol provides a general method for the N-alkylation of the indole intermediate synthesized in Protocol 1.
Materials:
-
4-chloro-6-(pyridin-4-yl)-1H-indole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add a solution of 4-chloro-6-(pyridin-4-yl)-1H-indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Expected Yield: 80-95%
Visualizations
Caption: Synthetic workflow for kinase inhibitor candidates.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloro-1H-indole is a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C4 and C6 positions offers the potential for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This chemoselectivity allows for the stepwise introduction of diverse aryl, heteroaryl, or alkyl substituents, paving the way for the synthesis of novel and complex molecular architectures with potential therapeutic or electronic applications.
The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This application note provides detailed protocols for achieving chemoselective Suzuki coupling at the C6-bromo position of this compound.
Reaction Principle and Chemoselectivity
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the oxidative addition step is significantly faster for the C6-bromo position. By carefully controlling the reaction conditions, such as catalyst, ligand, base, and temperature, highly selective coupling at the C6 position can be achieved.
Experimental Protocols
Two primary protocols are presented: a conventional thermal heating method and a microwave-assisted method, which can significantly reduce reaction times.[1]
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid at the C6 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter times.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, EtOH/H₂O, DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional thermal protocol.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling at the C6-bromo position of this compound with various boronic acids. The data is based on established methodologies for similar dihalogenated heterocyclic systems.[3]
Table 1: Conventional Thermal Suzuki Coupling Conditions and Yields
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | DME/H₂O (4:1) | 85 | 6 | 75-85 |
| 4 | 4-Fluorophenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 | 82-92 |
Table 2: Microwave-Assisted Suzuki Coupling Conditions and Yields
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | EtOH/H₂O (1:1) | 120 | 15 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | DMF | 140 | 10 | 88-96 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | Dioxane/H₂O (4:1) | 130 | 20 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | KOH | EtOH/H₂O (1:1) | 120 | 15 | 85-95 |
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for the Purification of Halogenated Indoles via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of halogenated indole derivatives using column chromatography. The methodologies outlined herein are designed to guide researchers in achieving high-purity compounds essential for a wide range of applications, from medicinal chemistry to materials science.
Introduction to Chromatographic Purification of Halogenated Indoles
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] For halogenated indoles, which often exhibit a range of polarities depending on the nature and position of the halogen substituent(s), column chromatography offers a versatile and effective means of separation from reaction byproducts and other impurities. The choice of stationary phase, mobile phase, and elution technique (isocratic or gradient) is critical for successful purification.[2]
The principles of separation in normal-phase column chromatography, the most common mode for these compounds, are based on the differential adsorption of the components of a mixture onto a polar stationary phase, typically silica gel.[3] A less polar mobile phase is used to elute the compounds from the column, with less polar compounds eluting first.[3]
General Workflow for Column Chromatography of Halogenated Indoles
The purification process for halogenated indoles using column chromatography generally follows a standardized workflow, from initial reaction work-up to the isolation of the pure compound.
Caption: Generalized workflow for the purification of halogenated indoles.
Data Presentation: Comparative Purification Parameters
The following tables summarize typical starting conditions for the purification of various classes of halogenated indoles. It is important to note that optimal conditions will vary depending on the specific substitution pattern and the nature of the impurities. Thin-layer chromatography (TLC) should always be used to determine the appropriate solvent system prior to performing column chromatography.[4] A common starting solvent system for TLC analysis is a mixture of hexane and ethyl acetate.[5]
Table 1: Purification of Monohalogenated Indoles
| Halogenated Indole | Stationary Phase | Mobile Phase System (v/v) | Elution Mode | Typical Rf |
| Fluoro-indoles | Silica Gel | Hexane / Ethyl Acetate | Gradient or Isocratic | 0.2 - 0.4 |
| Chloro-indoles | Silica Gel | Hexane / Ethyl Acetate | Gradient or Isocratic | 0.2 - 0.4 |
| Bromo-indoles | Silica Gel | Hexane / Dichloromethane or Benzene/Hexane | Isocratic | 0.2 - 0.4 |
| Iodo-indoles | Silica Gel | Hexane / Ethyl Acetate | Isocratic or Gradient | 0.2 - 0.4 |
Table 2: Purification of Dihalogenated Indoles
| Halogenated Indole | Stationary Phase | Mobile Phase System (v/v) | Elution Mode | Typical Rf |
| Dichloro-indoles | Silica Gel | Hexane / Ethyl Acetate | Gradient | 0.2 - 0.4 |
| Dibromo-indoles | Silica Gel | Hexane / Ethyl Acetate or Hexane / Dichloromethane | Gradient | 0.2 - 0.4 |
Experimental Protocols
The following protocols provide detailed methodologies for the purification of specific halogenated indoles.
Protocol 1: Purification of a Chloro-indole Derivative (e.g., 3-chloro-9H-pyrido[2,3-b]indole) via Automated Flash Chromatography
This protocol is adapted from a method for the purification of 3-chloro-9H-pyrido[2,3-b]indole and can be generalized for other chloro-indole derivatives.[6]
Materials:
-
Crude chloro-indole derivative
-
Silica gel (for dry loading)
-
Solvent A: n-Hexane (HPLC grade)
-
Solvent B: Ethyl acetate (HPLC grade)
-
Automated flash chromatography system with UV detector
-
Pre-packed silica gel column
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude chloro-indole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Equilibration:
-
Equilibrate the pre-packed silica gel column with the initial mobile phase composition (e.g., 95% Solvent A: 5% Solvent B).
-
-
Sample Loading:
-
Carefully load the dry sample onto the top of the equilibrated column.
-
-
Elution:
-
Perform the purification using a linear gradient elution. A typical gradient profile is from 5% to 50% Solvent B in Solvent A over 20-30 minutes. The optimal gradient should be determined by TLC analysis.
-
Maintain a constant flow rate appropriate for the column dimensions.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram (monitoring at 254 nm and 280 nm).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure to yield the purified chloro-indole derivative.
-
Protocol 2: Purification of a Bromo-indole Derivative (e.g., 2-Bromoindole) via Manual Column Chromatography
This protocol is based on the reported purification of 2-bromoindole.[7]
Materials:
-
Crude bromo-indole derivative
-
Silica gel (230-400 mesh)
-
Mobile Phase: 20% Benzene in Hexane (Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment). A less toxic alternative such as toluene may be substituted, but the solvent system will need to be re-optimized by TLC.
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection flasks or test tubes
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude bromo-indole in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Maintain a constant flow of the mobile phase, ensuring the column does not run dry.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC, visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions containing the pure bromo-indole and evaporate the solvent to obtain the purified product.
-
Visualization of Halogenated Indoles on TLC Plates
Since many indole derivatives are colorless, visualization on TLC plates is crucial for monitoring the progress of the column chromatography.
Caption: Common methods for visualizing halogenated indoles on TLC plates.
-
UV Light: Most indole derivatives are UV-active and can be visualized as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.
-
Staining Reagents:
-
Potassium Permanganate (KMnO₄) stain: A general stain for compounds that can be oxidized.
-
p-Anisaldehyde stain: A versatile stain for a variety of functional groups.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A specific stain for indoles, typically producing blue or purple spots.
-
Troubleshooting
Table 3: Common Problems and Solutions in the Column Chromatography of Halogenated Indoles
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system | Optimize the mobile phase polarity using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[4] |
| Column overloading | Reduce the amount of crude material loaded onto the column. | |
| Improperly packed column | Ensure the column is packed uniformly without cracks or channels. | |
| Compound Streaking/Tailing | Strong interaction with acidic silica gel | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7] |
| Compound is too polar for the solvent system | Gradually increase the polarity of the mobile phase (gradient elution). | |
| Compound Does Not Elute | Compound is too polar | Use a more polar mobile phase system, potentially including methanol. |
| Compound has degraded on the column | Check the stability of the compound on silica gel using a 2D-TLC experiment. Consider using a less acidic stationary phase like alumina. |
References
Application Notes and Protocols: 6-Bromo-4-chloro-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Bromo-4-chloro-1H-indole as a versatile building block in palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of halogen atoms on this core allows for selective functionalization to generate diverse libraries of compounds for drug discovery and development. The methodologies described herein are essential for the synthesis of novel kinase inhibitors and other biologically active molecules.
Introduction
This compound is a key starting material for the synthesis of a variety of substituted indole derivatives. The differential reactivity of the bromine and chlorine atoms, along with the potential for N-H functionalization and C-H activation, makes it a highly valuable scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide efficient and modular approaches to introduce aryl, heteroaryl, amino, alkynyl, and vinyl groups at the 6-position of the indole core. The resulting 4-chloro-6-substituted-1H-indoles are important intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors targeting pathways such as the AMP-activated protein kinase (AMPK) signaling pathway, which is implicated in metabolic diseases and cancer.[1][2][3]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-chloro-1H-indoles
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[4] In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 6-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloindoles.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-6-chloro-indole | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | High | [5] |
| 2 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [6] |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [6] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloro-1H-indole.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-4-chloro-1H-indoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the indole core.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoindazoles.
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 85 | [9] |
| 2 | Morpholine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 95 | [9] |
| 3 | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 88 | [9] |
| 4 | N-Methylaniline | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 82 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), and the palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%).
-
Add anhydrous solvent (e.g., THF or toluene).
-
Add the base (e.g., LiHMDS or NaOtBu, 2.0 equiv.) portion-wise or dropwise if in solution.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by flash column chromatography to yield the 6-amino-4-chloro-1H-indole derivative.
Sonogashira Coupling: Synthesis of 6-Alkynyl-4-chloro-1H-indoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indoles.[10] These products are valuable intermediates for further transformations.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 87 | [11] |
| 2 | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | neat | rt | High | [12] |
| 3 | Aryl Bromide | Aryl Alkyne | (NHC)-Pd complex (0.01) | (NHC)-Cu complex (1) | Amine | Toluene | rt | High | [11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere.
-
Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 6-alkynyl-4-chloro-1H-indole.
Heck Reaction: Synthesis of 6-Vinyl-4-chloro-1H-indoles
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a route to vinyl-substituted indoles.[13][14]
Table 4: Representative Conditions for Heck Reaction of Aryl Halides.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Iodide | Styrene | Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100 | High | [15] |
| 2 | Aryl Bromide | n-Butyl acrylate | Palladacycle (variable) | - | K₂CO₃ | NMP | 120-140 | High | [13] |
| 3 | Aryl Bromide | Acrylate | Pd(OAc)₂ | - | Et₃N | Acetonitrile | 80 | Good | [16] |
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., PPh₃ or a phosphine-free system), and a base (e.g., Et₃N, K₂CO₃, or NaOAc).
-
Add the degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Add the alkene (1.5-2.0 equiv.).
-
Heat the reaction mixture to the required temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product via flash column chromatography to yield the 6-vinyl-4-chloro-1H-indole.
C-H Activation/Functionalization
Direct C-H functionalization of the indole core is a powerful, atom-economical strategy. While C2 and C3 positions of indole are generally more reactive, regioselective functionalization of the benzene ring (C4-C7) can be achieved, often through the use of a directing group. For the 4-chloro-1H-indole scaffold, C-H activation at the C7 position is a feasible strategy to introduce further diversity.
Key Considerations for C7-H Arylation:
-
Directing Group: A removable directing group on the indole nitrogen, such as a phosphinoyl group, has been shown to be effective in directing palladium catalysts to the C7 position.[17][18]
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a pyridine-type ligand) is often employed.[17]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 6-substituted-4-chloro-1H-indoles have shown significant potential as kinase inhibitors.[19] A notable example is the development of PF-06409577, a direct activator of AMP-activated protein kinase (AMPK).[1] The synthesis of this compound utilizes a Suzuki coupling of a 5-bromo-6-chloro-indole derivative.[1]
AMPK is a crucial regulator of cellular energy homeostasis and its activation has therapeutic potential in metabolic diseases like type 2 diabetes and in certain cancers.[2][3][20]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified AMPK signaling pathway and the role of indole-based activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application of 6-Bromo-4-chloro-1H-indole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic di-halogenation of the indole ring, as seen in 6-Bromo-4-chloro-1H-indole, offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for sequential, site-selective functionalization, enabling the exploration of different regions of the kinase ATP-binding pocket. This document provides detailed application notes on the utility of this compound in this context and provides exemplary protocols for its derivatization into potential kinase inhibitors targeting key signaling pathways in oncology, such as the VEGFR and FGFR pathways.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The indole nucleus, being a bioisostere of the purine core of ATP, is an excellent starting point for the design of competitive kinase inhibitors.
This compound is a valuable starting material for the following reasons:
-
Differential Reactivity: The C6-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C4-chloro position. This allows for the selective introduction of aryl or heteroaryl moieties that can interact with the solvent-exposed region of the kinase active site.
-
Secondary Functionalization: The C4-chloro group can be substituted in a subsequent step, often via nucleophilic aromatic substitution (SNAr), to introduce groups that can form key hydrogen bonding interactions with the hinge region of the kinase.
-
N-H Functionalization: The indole nitrogen (N1) can be alkylated or arylated to further modulate the compound's physicochemical properties and target engagement.
These features allow for a diversity-oriented synthesis approach, making this compound an attractive scaffold for building libraries of potential kinase inhibitors.
General Synthetic Workflow
A general workflow for the synthesis of a kinase inhibitor library starting from this compound can be envisioned as a multi-step process involving selective cross-coupling, followed by substitution and further derivatization.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following are representative, detailed protocols for the key transformations involved in the synthesis of kinase inhibitors from this compound.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes the selective coupling of an arylboronic acid to the C6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloro-1H-indole derivative.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the displacement of the C4-chloro group with an amine to install a hinge-binding moiety.
Materials:
-
6-Aryl-4-chloro-1H-indole derivative (from Protocol 1)
-
Amine (e.g., 3-aminophenol)
-
Potassium phosphate (K₃PO₄)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) - Note: for challenging substrates, a Buchwald-Hartwig amination protocol may be required.
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add the 6-aryl-4-chloro-1H-indole (1.0 eq), the amine (1.5 eq), and K₃PO₄ (2.5 eq).
-
In a separate flask, prepare the catalyst system by adding Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) to anhydrous toluene. Stir for 10 minutes under argon.
-
Add the catalyst solution to the reaction flask containing the substrate, amine, and base.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours under an argon atmosphere. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-aryl-4-amino-1H-indole product.
Target Kinase Signaling Pathways
Indole-based inhibitors have shown activity against a wide range of kinases. Two of the most prominent are Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), both of which are key drivers of tumor angiogenesis.
Caption: Simplified VEGFR/FGFR signaling cascade.
Quantitative Data
The following table presents representative biological data for indole-based kinase inhibitors targeting VEGFR-2 and FGFR-1. The data is compiled from the literature for structurally related compounds and serves as a benchmark for what might be expected from a library derived from this compound.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, nM) | Reference |
| I-1 | 5-(Aryloxy)-indole | VEGFR-2 | 3.8 | HUVEC proliferation: 25 | [1][2] |
| I-2 | 3-(Imidazolylmethyl)-indole | VEGFR-2 | 39 | - | [1] |
| F-1 | 6-Aryl-indazol-3-amine | FGFR-1 | 15.0 | NCI-H1581: 642.1 | [3] |
| F-2 | 6-Aryl-indazol-3-amine | FGFR-1 | 2.9 | NCI-H1581: 40.5 | [3] |
| C-1 | Oxindole-indole conjugate | CDK4 | 1260 | MCF-7: 5200 | [4] |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. Its differentially functionalizable halogenated positions allow for a systematic and efficient exploration of the chemical space around the kinase ATP-binding site. The provided protocols and data offer a framework for the rational design and synthesis of new therapeutic candidates based on this promising scaffold. Researchers in drug discovery are encouraged to utilize this building block to generate novel intellectual property and advance the development of next-generation targeted therapies.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-1H-indole. The protocol is designed to be a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the synthesis of N-substituted 6-amino-4-chloro-1H-indoles, which are valuable scaffolds in pharmaceutical research.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become a cornerstone in modern synthetic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields. The development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has expanded the utility of this reaction to include challenging substrates such as electron-rich and heterocyclic aryl halides.[1][2]
Indole derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] The functionalization of the indole core is a key strategy in the development of new therapeutic agents. The Buchwald-Hartwig amination provides a direct and efficient method for the introduction of diverse amine functionalities onto the indole scaffold, enabling the exploration of structure-activity relationships.[3]
This application note focuses on the selective amination of this compound. The presence of two different halogen substituents, bromide and chloride, on the indole ring presents a selectivity challenge. Based on the general reactivity trend in palladium-catalyzed cross-coupling reactions (Ar-I > Ar-Br > Ar-Cl), the amination is expected to occur selectively at the more reactive C6-Br bond over the C4-Cl bond under carefully controlled conditions.[4] This protocol is optimized to favor this selective transformation.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (this compound) adds to the palladium(0) catalyst to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed by reductive elimination, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[1] Bulky, electron-rich biarylphosphine ligands have proven to be particularly effective for the amination of challenging substrates.[2]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a representative primary amine (aniline) and a secondary amine (morpholine). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials
-
This compound
-
Amine (e.g., aniline or morpholine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (argon or nitrogen) with a manifold
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Flash chromatography setup
Procedure for Amination with a Primary Amine (e.g., Aniline)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Procedure for Amination with a Secondary Amine (e.g., Morpholine)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the recommended reaction conditions for the selective amination of this compound. These conditions are a starting point and may require optimization for different amines.
Table 1: Reaction Conditions for Amination with Primary Amines
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Primary Amine (1.2 equiv) |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 h |
| Expected Yield | 75-95% |
Table 2: Reaction Conditions for Amination with Secondary Amines
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Secondary Amine (1.2 equiv) |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Time | 12-24 h |
| Expected Yield | 80-98% |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is a highly efficient and versatile method for the synthesis of 6-amino-4-chloro-1H-indole derivatives. The provided protocols, utilizing a third-generation Buchwald precatalyst, offer a reliable starting point for the selective amination at the C6-bromo position. The choice of base and solvent can be tailored depending on the nature of the amine coupling partner. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. entegris.com [entegris.com]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of various terminal alkynes with 6-Bromo-4-chloro-1H-indole. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a pathway to novel substituted indole derivatives. The indole scaffold is a privileged structure in numerous biologically active compounds, and the methods described herein allow for the selective functionalization at the C-6 position, opening avenues for the synthesis of new chemical entities with potential therapeutic applications.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.
For dihalogenated substrates such as this compound, the Sonogashira coupling is expected to proceed with high chemoselectivity. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] Consequently, the coupling reaction will selectively occur at the more reactive C-Br bond at the 6-position, leaving the C-Cl bond at the 4-position intact for potential further functionalization. This selective reactivity allows for the stepwise elaboration of the indole core, a crucial strategy in the synthesis of complex molecules.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling.
Experimental Protocols
Below are generalized protocols for the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established procedures for similar substrates and should be optimized for each specific alkyne.
Protocol A: Standard Sonogashira Conditions (with Copper Co-catalyst)
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., Toluene, DMF, or THF, anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-4-chloro-1H-indole.
Protocol B: Copper-Free Sonogashira Conditions
This protocol is advantageous when copper-mediated side reactions, such as alkyne homocoupling, are a concern.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or a stronger base like DBU, 2-3 equivalents)
-
Solvent (e.g., DMF or NMP, anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the same setup as in Protocol A, but omit the copper(I) iodide.
-
A higher reaction temperature or a more robust palladium catalyst/ligand system may be required to achieve a satisfactory reaction rate.
-
Workup and purification are performed as described in Protocol A.
Data Presentation
The following table summarizes representative examples of Sonogashira couplings with this compound, with expected yields based on reactions with analogous bromo- and chloro-substituted aromatic compounds.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | Toluene | 80 | 6-12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | TEA | DMF | 90 | 8-16 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | THF | 70 | 12-24 | 75-85 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | Toluene | 80 | 6-12 | 80-90 |
| 5 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | DBU | NMP | 100 | 12-24 | 70-80 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the Sonogashira coupling and the catalytic cycle.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling.
Applications in Drug Development
The 6-alkynyl-4-chloro-1H-indole scaffold is a versatile intermediate for the synthesis of a wide array of compounds with potential applications in drug discovery. The alkyne functionality can be further elaborated through various transformations, including:
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, which are common pharmacophores.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or alkane, providing access to a range of saturation levels.
-
Further Cross-Coupling Reactions: The chloro-substituent at the 4-position can be utilized in subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity.
The ability to selectively functionalize the this compound at two distinct positions makes it a highly valuable building block for the construction of complex and diverse molecular libraries for high-throughput screening in drug discovery programs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh catalyst or a different palladium source/ligand. Ensure anaerobic conditions. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Insufficiently strong base | For less reactive alkynes, consider a stronger base like DBU. | |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| High copper concentration | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Dehalogenation of starting material | Presence of water or protic sources | Use anhydrous solvents and reagents. |
| Multiple products | Lack of selectivity | Confirm the starting material purity. Optimize reaction temperature to favor C-Br activation. |
Conclusion
The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of 6-alkynyl-4-chloro-1H-indoles. The protocols and data provided in these application notes serve as a valuable starting point for researchers to explore the synthesis of novel indole derivatives for various applications, particularly in the field of medicinal chemistry and drug development. The chemoselective nature of this reaction, coupled with the potential for further functionalization, underscores its importance as a key synthetic tool.
References
- 1. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Vinylation of 6-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed overview and experimental protocols for the vinylation of 6-Bromo-4-chloro-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry and materials science. The presence of two different halogen atoms on the indole scaffold, a bromine and a chlorine, presents a chemoselectivity challenge. Typically, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 6-position. This document outlines various reaction conditions and a general protocol to achieve this selective vinylation.
Reaction Scheme
The Heck vinylation of this compound is expected to proceed selectively at the more reactive C-Br bond, yielding 6-vinyl-4-chloro-1H-indole derivatives.
Caption: General scheme of the Heck vinylation of this compound.
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes various conditions reported in the literature for the Heck vinylation of aryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Vinylating Agent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | Styrene | 100 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMAc | n-Butyl acrylate | 120 | 24 | 90 |
| 3 | Pd(dba)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | NMP | Ethyl acrylate | 130 | 6 | 95 |
| 4 | Pd(OAc)₂ (1) | Herrmann's palladacycle (1) | NaOAc (2) | DMF/H₂O | Styrene | 140 | 4 | 88 |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | Vinylboronic acid pinacol ester | 100 | 16 | 75 |
| 6 | PdCl₂(dppf) (3) | - | Cy₂NMe (2) | Toluene | Styrene | 110 | 24 | 82 |
Experimental Protocols
General Protocol for the Heck Vinylation of this compound
This protocol is a generalized procedure based on commonly employed conditions for the Heck reaction of aryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome for this specific substrate.
Materials:
-
This compound
-
Vinylating agent (e.g., styrene, n-butyl acrylate, vinylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, P(o-tol)₃, Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMAc, dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the limiting reagent).
-
Add the vinylating agent (1.2-1.5 equiv.).
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-vinyl-4-chloro-1H-indole derivative.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[3]
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
The following diagram illustrates the general workflow for performing the Heck vinylation of this compound.
Caption: A typical experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-4-chloro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated indoles are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activity. The specific substitution pattern of a 6-bromo-4-chloro-1H-indole core is of considerable interest in medicinal chemistry, as derivatives have shown potential as kinase inhibitors and modulators of crucial signaling pathways, such as the Hedgehog pathway. The development of a robust and scalable synthesis for this indole scaffold is therefore critical for advancing drug discovery programs.
This document provides detailed application notes and a proposed protocol for the large-scale synthesis of this compound, a key intermediate for the generation of diverse chemical libraries. The presented methodology is based on established and reliable chemical transformations, designed to be adaptable for industrial production.
Data Presentation
Table 1: Summary of Proposed Large-Scale Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 1-bromo-3-chlorobenzene | HNO₃, H₂SO₄ | Dichloromethane | 0 - 10 | 2 - 4 | 85 - 90 | >95 |
| 2 | Indole Formation (Bartoli Synthesis) | 2-Bromo-6-chloro-1-nitrobenzene | Vinylmagnesium bromide, THF | Tetrahydrofuran (THF) | -20 to 0 | 8 - 12 | 60 - 70 | >98 (after purification) |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-Bromo-6-chloro-1-nitrobenzene (Key Intermediate)
Objective: To synthesize the key nitroaromatic precursor for the Bartoli indole synthesis.
Materials:
-
1-bromo-3-chlorobenzene (1.0 kg, 5.22 mol)
-
Fuming nitric acid (90%) (0.44 L, 10.44 mol)
-
Concentrated sulfuric acid (98%) (1.0 L)
-
Dichloromethane (DCM) (10 L)
-
Ice-water bath
-
Sodium bicarbonate solution (5% aqueous)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
20 L three-necked round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
Set up the 20 L reactor and cool it to 0°C using an ice-water bath.
-
To the reactor, add 1-bromo-3-chlorobenzene (1.0 kg, 5.22 mol) dissolved in dichloromethane (5 L).
-
In a separate vessel, slowly and carefully add fuming nitric acid (0.44 L) to chilled concentrated sulfuric acid (1.0 L) while maintaining the temperature below 10°C to create the nitrating mixture.
-
Slowly add the nitrating mixture to the stirred solution of 1-bromo-3-chlorobenzene in the reactor via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly quench the reaction by pouring the mixture over crushed ice (10 kg).
-
Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 5 L), 5% sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, 2-bromo-6-chloro-1-nitrobenzene, can be used in the next step without further purification if purity is >95%. If necessary, recrystallization from ethanol can be performed.
Expected Yield: 1.05 - 1.11 kg (85-90%) of a yellow solid.
Protocol 2: Large-Scale Synthesis of this compound via Bartoli Indole Synthesis
Objective: To perform the key indole ring formation step. The Bartoli indole synthesis is a robust method for creating 7-substituted indoles from ortho-substituted nitroarenes.[1][2] In this case, it is adapted for the synthesis of the 4,6-dihalogenated indole.
Materials:
-
2-Bromo-6-chloro-1-nitrobenzene (1.0 kg, 4.23 mol)
-
Vinylmagnesium bromide (1.0 M solution in THF) (12.7 L, 12.7 mol, 3.0 equiv.)
-
Anhydrous tetrahydrofuran (THF) (20 L)
-
Ammonium chloride solution (20% aqueous)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
50 L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, under an inert nitrogen atmosphere.
Procedure:
-
Ensure the 50 L reactor is clean, dry, and purged with nitrogen.
-
Add a solution of 2-bromo-6-chloro-1-nitrobenzene (1.0 kg, 4.23 mol) in anhydrous THF (10 L) to the reactor.
-
Cool the stirred solution to -20°C using a suitable cooling bath.
-
Slowly add the vinylmagnesium bromide solution (12.7 L, 12.7 mol) to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature at -20°C.
-
After the addition is complete, allow the reaction mixture to stir at -20°C to 0°C for 8-12 hours. Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, slowly quench it by the dropwise addition of 20% aqueous ammonium chloride solution (15 L) while keeping the temperature below 10°C.
-
Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 10 L).
-
Combine the organic layers, wash with brine (10 L), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.
Expected Yield: 0.58 - 0.68 kg (60-70%) of a solid.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Workflow
References
Troubleshooting & Optimization
common byproducts in 6-Bromo-4-chloro-1H-indole synthesis and their removal
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloro-1H-indole. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for the synthesis of this compound?
A common and effective method for the synthesis of this compound is the Bartoli indole synthesis.[1][2] This method is particularly well-suited for the preparation of sterically hindered indoles, including those with substituents at the 4- and 7-positions. The reaction typically involves the treatment of an ortho-substituted nitroarene, in this case, 2-bromo-4-chloro-6-nitrotoluene, with a vinyl Grignard reagent, such as vinylmagnesium bromide.
Q2: What are the most common byproducts in the synthesis of this compound via the Bartoli synthesis?
During the Bartoli synthesis of this compound, several byproducts can form. The most common ones include:
-
Aniline derivative: Reduction of the nitro group without subsequent cyclization can lead to the formation of 3-bromo-5-chloro-2-vinylaniline.
-
Nitroso intermediate: The reaction proceeds through a nitrosoarene intermediate.[2][3] Incomplete reaction can result in the presence of 2-bromo-4-chloro-6-nitrosotoluene.
-
Over-reduction products: The strong reducing conditions of the Grignard reagent can sometimes lead to the reduction of the halogen substituents, resulting in debrominated or dechlorinated indole derivatives.
-
Polymeric materials: Undesired polymerization of starting materials or intermediates can occur, especially at higher temperatures.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is crucial for achieving a high yield and purity of the desired product. Here are some key recommendations:
-
Control of Reaction Temperature: The Bartoli reaction is typically carried out at low temperatures (e.g., -40 °C to 0 °C) to control the reactivity of the Grignard reagent and minimize side reactions.
-
Slow Addition of Grignard Reagent: Adding the vinyl Grignard reagent slowly to the solution of the nitroarene can help to maintain a low concentration of the Grignard reagent and reduce the likelihood of over-reduction and other side reactions.
-
Use of Fresh and Anhydrous Reagents and Solvents: Grignard reagents are highly sensitive to moisture. Using freshly prepared or titrated Grignard reagent and anhydrous solvents (typically THF) is essential for optimal results.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Grignard reagent by atmospheric oxygen and moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired indole | 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Reaction temperature too high or too low. 4. Impure starting nitroarene. | 1. Use freshly prepared or titrated vinylmagnesium bromide. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Optimize the reaction temperature; start at a low temperature and allow it to slowly warm up. 4. Purify the 2-bromo-4-chloro-6-nitrotoluene before use. |
| Presence of a significant amount of the corresponding aniline byproduct | Incomplete cyclization of the intermediate. | 1. Ensure a sufficient excess of the vinyl Grignard reagent is used (typically 3-4 equivalents). 2. Increase the reaction time to allow for complete cyclization. |
| Formation of a dark, tarry substance | Polymerization of intermediates. | 1. Maintain a low reaction temperature. 2. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in isolating the product from the reaction mixture | The product may be soluble in the aqueous layer during workup, or an emulsion may have formed. | 1. Adjust the pH of the aqueous layer during workup to ensure the indole is in its neutral form. 2. Use a brine wash to break up emulsions. 3. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Byproduct Removal and Purification
Effective purification is critical to obtaining high-purity this compound. A combination of techniques is often necessary.
Experimental Protocols
Protocol 1: Column Chromatography
Column chromatography is a highly effective method for separating the desired indole from polar byproducts like the aniline derivative and baseline polymeric material.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the column.
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for purifying the product obtained after column chromatography to remove any remaining minor impurities.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for indole derivatives include:
-
Ethanol/Water
-
Toluene/Hexanes
-
Dichloromethane/Hexanes
-
-
Procedure:
-
Dissolve the crude or semi-pure indole in a minimum amount of the appropriate hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
The following table provides a general overview of the expected outcomes during the purification process. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Stage | Typical Purity (by HPLC) | Expected Yield Loss |
| Crude Product | 50-70% | - |
| After Column Chromatography | >95% | 15-30% |
| After Recrystallization | >99% | 5-15% |
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Regioselective Functionalization of 6-Bromo-4-chloro-1H-indole
Welcome to the technical support center for the functionalization of 6-Bromo-4-chloro-1H-indole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable. Therefore, functionalization is expected to occur selectively at the C6 position.[1][2]
Q2: How can I favor functionalization at the C4 position?
A2: Achieving direct cross-coupling at the less reactive C4-chloro position while the C6-bromo position is present is challenging. A common strategy is to first functionalize the C6 position and then, under more forcing reaction conditions (e.g., higher temperatures, stronger bases, more active catalysts), perform a second coupling reaction at the C4 position. Alternatively, C-H activation strategies using a directing group at the N1 or C3 position of the indole can be employed to introduce functionalities at the C4 position.[3]
Q3: What are the key considerations for N-H functionalization versus C-H or C-X functionalization?
A3: The indole N-H is acidic and can be deprotonated with a suitable base. This can lead to N-functionalization, which may compete with or be desired over C-H or C-X (C-Br, C-Cl) functionalization. For C-X cross-coupling reactions, the N-H can be protected (e.g., with a Boc or SEM group) to prevent side reactions, although many modern protocols are compatible with a free N-H. For C-H activation, the N-H is often used as a site for attaching a directing group to guide the catalyst to a specific C-H bond.
Q4: Can I achieve functionalization at other positions of the indole ring?
A4: Yes, besides the halogenated C4 and C6 positions, other positions on the indole ring can be functionalized. The C3 position is inherently the most nucleophilic and prone to electrophilic substitution. The C2 position can be functionalized, often if C3 is blocked. Functionalization at C5 and C7 is less common but can be achieved, typically through C-H activation with the use of specific directing groups.[3][4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Cross-Coupling Reactions
Symptom: A mixture of products is obtained, with functionalization occurring at both the C6-bromo and C4-chloro positions.
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Highly Active Catalyst System: A very reactive palladium catalyst/ligand combination may not effectively differentiate between the C-Br and C-Cl bonds.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the C6-bromo coupling is complete can lead to a slower reaction at the C4-chloro position.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow.
-
Screen Ligands: For Suzuki coupling, ligands like SPhos or XPhos can be effective. For Sonogashira, a copper-free system with a bulky phosphine ligand might offer better control.[6] For Buchwald-Hartwig, using a less reactive ligand could improve selectivity.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired mono-functionalized product. Stop the reaction once the starting material is consumed to avoid over-reaction.
-
Choose a Milder Base: A very strong base can sometimes promote side reactions. Consider screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Issue 2: Low Yield or No Reaction
Symptom: The starting material is largely unreacted, or the yield of the desired product is low.
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. The unprotected N-H of the indole can also sometimes interfere with the catalyst.
-
Poor Solubility: The indole substrate, catalyst, or other reagents may not be fully dissolved in the chosen solvent.
-
Ineffective Base: The chosen base may not be strong enough or may be sterically hindered.
-
Incompatible Coupling Partner: The boronic acid (Suzuki), alkyne (Sonogashira), or amine (Buchwald-Hartwig) may be unstable under the reaction conditions or sterically hindered.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture. Degas all solvents prior to use.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.
-
Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF, THF) to ensure all components are in solution at the reaction temperature.
-
Optimize Base: For reactions sensitive to the N-H, a stronger base like LiHMDS might be necessary to deprotonate the indole and prevent catalyst inhibition.[7]
-
Protect the Indole Nitrogen: If N-H interference is suspected, protecting the indole with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can improve yields.
Issue 3: Formation of Dehalogenated Byproduct
Symptom: A significant amount of the dehalogenated indole (4-chloro-1H-indole or 6-bromo-1H-indole) is observed.
Possible Causes:
-
Presence of a Proton Source: Trace amounts of water or other protic impurities in the reaction mixture can lead to protonolysis of the organopalladium intermediate.
-
Side Reactions of the Coupling Partner: For example, in Suzuki reactions, boronic acid decomposition can lead to side reactions that promote dehalogenation.
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Thoroughly dry all reagents and use anhydrous, degassed solvents.
-
Optimize the Base: Use an anhydrous base. For Suzuki reactions, using K₃PO₄ can sometimes suppress dehalogenation better than carbonates.
-
Purify Coupling Partners: Ensure the boronic acid, alkyne, or amine is pure and free from protic impurities.
Data Presentation
The following tables provide representative experimental conditions for achieving regioselective functionalization at the C6 position of this compound, based on established protocols for analogous substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C6
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ with a ligand like SPhos (2-4 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
| Time | 4-12 hours |
| Expected Outcome | Selective formation of 6-Aryl-4-chloro-1H-indole |
Table 2: Representative Conditions for Sonogashira Coupling at C6
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) with CuI (3-10 mol%) or a copper-free system with a bulky phosphine ligand |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-4.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Time | 2-18 hours |
| Expected Outcome | Selective formation of 6-Alkynyl-4-chloro-1H-indole |
Table 3: Representative Conditions for Buchwald-Hartwig Amination at C6
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) with a ligand like BrettPhos or RuPhos (4 mol%) |
| Base | LiHMDS or NaOtBu (2.0-2.2 equiv) |
| Solvent | Toluene or THF |
| Temperature | 65-100 °C |
| Time | 12-24 hours |
| Expected Outcome | Selective formation of 6-Amino-4-chloro-1H-indole |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
preventing dehalogenation side reactions in cross-coupling of bromo-chloro-indoles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromo-chloro-indoles. The primary focus is on preventing the common side reaction of dehalogenation, particularly dechlorination, to achieve selective C-Br functionalization.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction where a halogen substituent on the indole ring is replaced by a hydrogen atom instead of the desired coupling partner.[1] This leads to a reduced yield of the target molecule and complicates the purification process.[1]
Q2: Why is dehalogenation a significant issue with bromo-chloro-indoles?
A2: The goal in cross-coupling bromo-chloro-indoles is typically to selectively react at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2] Dehalogenation, particularly at the chloro- position, undermines this strategy by producing the mono-bromo- and fully dehalogenated indole as byproducts. N-heterocyclic halides, such as indoles, can be particularly susceptible to this side reaction.[3]
Q3: What are the primary causes of dehalogenation?
A3: The formation of palladium-hydride (Pd-H) species is the main culprit behind dehalogenation.[1][3] These species can arise from various sources within the reaction mixture, including certain solvents (like alcohols), bases (especially amine bases), or trace amounts of water.[1][3][4] The Pd-H intermediate can then reductively eliminate with the indole, leading to the undesired dehalogenated product.[4]
Q4: Does the position of the halogens on the indole ring matter?
A4: Yes, the electronic environment of the C-X bond influences its reactivity. Electron-deficient positions on the indole ring may be more susceptible to side reactions. Additionally, the acidic N-H proton of the indole can be deprotonated by the base, altering the electron density of the ring and potentially impacting the reaction outcome.[3][5] Protecting the indole nitrogen is a common strategy to mitigate these effects.[3][5][6]
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation side reactions during the cross-coupling of bromo-chloro-indoles.
Issue 1: Significant formation of the chloro-dehalogenated byproduct.
Q: My reaction is selectively coupling at the C-Br bond, but I am also observing a significant amount of the product where the chlorine has been replaced by hydrogen. How can I suppress this?
A: This indicates that the catalytic system is promoting hydrodechlorination. The following adjustments, in order of typical impact, can be made:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step to form the C-C or C-N bond, outcompeting the dehalogenation pathway.[1]
-
Base Selection: Strong bases and amine bases can be sources of hydrides, leading to the formation of Pd-H species.[1][4]
-
Solvent Choice: Solvents like DMF and alcohols can promote hydrodehalogenation.[1]
-
Temperature: Higher temperatures can sometimes favor side reactions.
-
Recommendation: Lowering the reaction temperature may suppress dehalogenation more significantly than the desired cross-coupling, as the activation energy for hydrodehalogenation can be higher.[1]
-
Issue 2: Both bromo- and chloro-dehalogenation are observed, with low yield of the desired product.
Q: My reaction is sluggish, and I'm seeing a mixture of dehalogenated products along with unreacted starting material. What should I do?
A: This situation suggests that the catalyst is either not active enough for the desired C-Br coupling or is being deactivated, leading to competing dehalogenation pathways.
-
Catalyst Pre-activation and Integrity: Ensure the active Pd(0) species is being generated effectively.
-
Recommendation: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[7] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst system to ensure efficient entry into the catalytic cycle.[7][8] Also, verify the quality and purity of your reagents, as impurities can poison the catalyst.[7]
-
-
Protecting the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[7]
Data Presentation: Influence of Reaction Parameters on Dehalogenation
The following table summarizes the general effects of different reaction components on the selectivity of C-Br coupling versus dehalogenation.
| Parameter | Favorable for C-Br Coupling | Promotes Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1] | Less bulky, electron-poor (e.g., PPh₃) | Bulky ligands accelerate reductive elimination of the desired product and stabilize the catalyst.[1] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[1][3] | Strong bases, Amine bases[1] | Weaker bases are less likely to be a hydride source or promote the formation of Pd-H species. |
| Solvent | Non-polar aprotic (e.g., Toluene, Dioxane)[1][3] | Polar protic (e.g., alcohols), DMF[1] | Toluene and dioxane are less likely to act as hydride donors compared to alcohols.[1] |
| Temperature | Lower temperature | High temperature | The activation energy for hydrodehalogenation can be higher, so lowering the temperature can suppress it more than the desired reaction.[1] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling of a Bromo-Chloro-Indole
This protocol provides a robust starting point for the selective Suzuki coupling at the bromine-bearing position, designed to minimize dehalogenation.
Reagents:
-
Bromo-chloro-indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromo-chloro-indole, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst mixture to the main reaction flask.
-
Add the degassed toluene via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Competing pathways in cross-coupling reactions.
References
improving yield and purity in the synthesis of 6-Bromo-4-chloro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-4-chloro-1H-indole for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the key challenges?
A1: A prevalent method for synthesizing substituted indoles is the Fischer Indole Synthesis. For this compound, this would typically involve the reaction of 3-bromo-5-chlorophenylhydrazine with a suitable aldehyde or ketone under acidic conditions. Key challenges often include:
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Low Yields: Due to the electron-withdrawing nature of the halogen substituents, the cyclization step can be sluggish and require harsh conditions, potentially leading to decomposition and side-product formation.
-
Impurity Profile: The formation of regioisomers, partially dehalogenated byproducts, or polymeric materials can complicate purification.
-
Starting Material Stability: Substituted phenylhydrazines can be unstable, impacting the consistency of the reaction.
Q2: My Fischer Indole Synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the Fischer Indole Synthesis of this compound can stem from several factors. The electron-deficient nature of the substituted phenylhydrazine is a primary contributor. Here are some troubleshooting steps:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, excessively harsh conditions can lead to degradation. A systematic screening of catalysts is recommended.
-
Reaction Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Solvent Selection: The polarity and boiling point of the solvent can influence the reaction rate and solubility of intermediates. Solvents like ethanol, acetic acid, or toluene are commonly used.
Q3: I am observing significant amounts of a dehalogenated byproduct in my reaction mixture. How can I minimize its formation?
A3: Dehalogenation is a common side reaction, particularly in the presence of certain catalysts and hydrogen sources. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to catalyst degradation and byproduct formation.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous, as water can be a proton source leading to hydrodehalogenation.
-
Catalyst Choice: If using a palladium-catalyzed cross-coupling approach as an alternative synthesis, the choice of ligand and base is crucial to favor the desired coupling over dehalogenation.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inadequate reaction temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct increase. |
| Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Inappropriate acid catalyst or concentration | Screen different acid catalysts (e.g., H₂SO₄, HCl, PPA, ZnCl₂) and vary their concentrations to find the optimal conditions. |
| Poor solubility of starting materials | Experiment with different solvents or solvent mixtures to ensure all reactants are in solution at the reaction temperature. |
Issue 2: Formation of Multiple Impurities
| Potential Cause | Recommended Solution |
| High reaction temperature leading to decomposition | Lower the reaction temperature and extend the reaction time. |
| Presence of oxygen leading to oxidative side products | Degas the solvent and maintain the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of regioisomers | Modify the starting materials or synthetic route. For instance, a Leimgruber-Batcho approach might offer better regioselectivity. |
| Hydrodehalogenation | Use anhydrous solvents and reagents. In palladium-catalyzed reactions, select appropriate ligands and bases. |
Experimental Protocols
Illustrative Protocol: Fischer Indole Synthesis of this compound
Materials:
-
3-bromo-5-chlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
To a solution of 3-bromo-5-chlorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add pyruvic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the hydrazone intermediate.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Suzuki Coupling with Electron-Deficient Indoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of electron-deficient indoles. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield
Q1: My Suzuki coupling reaction with an electron-deficient indole is failing or giving a very low yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails with a challenging substrate like an electron-deficient indole, a systematic review of your reaction parameters is crucial. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and inefficient reduction can stall the reaction.[1] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G3/G4 Buchwald precatalysts) that readily forms the active catalyst.[1][2]
-
Inert Atmosphere: The catalytic cycle involves oxygen-sensitive Pd(0) species. The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of boronic acids.[1][3][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[2][5]
-
Reagent Purity: Verify the purity and stability of your indole halide and boronic acid. Electron-deficient boronic acids can be prone to decomposition.[1]
-
Reaction Conditions: Electron-deficient aryl halides generally make the oxidative addition step easier.[6] However, the overall success depends on a delicate balance of all components. A common reason for failure is a sub-optimal combination of ligand, base, or solvent.
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Issue 2: Common Side Reactions
Q2: I'm observing significant dehalogenation of my halo-indole starting material. How can I prevent this?
A2: Dehalogenation, where the halogen on your indole is replaced by a hydrogen atom, is a common side reaction, particularly with electron-deficient N-heterocyclic halides.[5][7] The primary cause is the formation of a palladium-hydride (Pd-H) species that participates in a competing reductive elimination pathway.[5]
To suppress dehalogenation:
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5] These ligands promote the desired reductive elimination over the dehalogenation pathway.
-
Base Optimization: Avoid strong alkoxide bases. Try weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
-
Solvent Choice: Use aprotic solvents such as 1,4-dioxane, THF, or toluene. Protic solvents like alcohols can be a source of the hydride that leads to dehalogenation.[5]
-
N-H Protection: The acidic N-H proton of the indole can complicate the reaction. Protecting the nitrogen with a group like Boc or Tosyl can suppress dehalogenation and improve yields in many cases.[7][8]
-
Halide Choice: The tendency for dehalogenation generally follows the order: I > Br > Cl.[5] If you are using an iodo-indole, switching to the bromo- or chloro- version may reduce this side reaction.[9][10]
Q3: My main byproduct is a homocoupled dimer of my boronic acid. What causes this and how can it be minimized?
A3: Homocoupling of boronic acids to form symmetrical biaryls is primarily caused by two mechanisms: the presence of oxygen or the use of a Pd(II) precatalyst.[3][11] This side reaction is often more significant with electron-deficient arylboronic acids.[12]
To minimize homocoupling:
-
Rigorous Oxygen Exclusion: Oxygen can mediate the homocoupling process.[3][11] Ensure your reaction setup is completely free of oxygen by thoroughly degassing the solvent (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes) and maintaining a positive pressure of argon or nitrogen.[4][5]
-
Use a Pd(0) Catalyst: Pd(II) salts can react stoichiometrically with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[4][11] Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can prevent this initial burst of homocoupling.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by ensuring the palladium stays in its Pd(0) active state.[4]
Q4: My boronic acid appears to be decomposing during the reaction, leading to a protodeboronated byproduct. What can I do?
A4: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[13] This is a frequent issue with unstable boronic acids, such as certain heteroaromatic derivatives, and can be influenced by reaction pH and temperature.[13]
Strategies to mitigate protodeboronation include:
-
Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable derivative. Boronic esters (especially pinacol esters) or potassium trifluoroborate salts are generally more robust and less prone to protodeboronation.[2][14] These reagents often provide a slow release of the boronic acid in situ, keeping its concentration low and minimizing side reactions.[13]
-
Anhydrous Conditions: While water is often used as a co-solvent to facilitate transmetalation, excessive water can promote protodeboronation. Try running the reaction under anhydrous conditions or with minimal water.
-
Optimize the Base: The choice of base affects the pH and the speciation of the boronic acid. A screening of bases may be necessary to find one that promotes the coupling without accelerating decomposition.[13]
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Optimization of Reaction Conditions
Q5: Which catalyst, ligand, base, and solvent system should I start with for coupling an electron-deficient indole?
A5: There is no single universal system, and optimization is almost always necessary. However, for challenging substrates like electron-deficient indoles, the following recommendations provide a strong starting point. The goal is to use a highly active catalyst system that promotes the desired coupling faster than competing side reactions.
Catalyst and Ligand: For electron-deficient and N-heterocyclic substrates, highly active catalyst systems are required. Buchwald-type biarylphosphine ligands are renowned for their effectiveness due to their steric bulk and electron-donating properties, which accelerate both oxidative addition and reductive elimination.[1][15]
Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[16] Its strength and solubility are key factors. Aprotic solvents are generally preferred to minimize protic side reactions.
The tables below summarize recommended starting points and optimization strategies.
Data Presentation: System Component Selection
Table 1: Comparison of Recommended Catalyst & Ligand Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | High activity for a broad range of substrates, including electron-deficient ones.[17] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald Phosphine | Excellent for sterically hindered and electron-poor substrates.[17] | 1-2 |
| PdCl₂(dppf) | Diphosphine Complex | Good general catalyst for heteroaromatic couplings; relatively air-stable.[17] | 3-5 |
| XPhos Pd G3 | Palladacycle Precatalyst | Highly active and efficient for forming the active Pd(0) species; good for challenging couplings.[1] | 0.5-2 |
Table 2: Comparison of Recommended Base & Solvent Systems
| Base | Solvent System | Rationale & Considerations |
|---|---|---|
| K₃PO₄ | Toluene / H₂O (e.g., 10:1) | Strong, effective base for many Suzuki couplings, promoting high reaction rates.[17] The biphasic system can facilitate transmetalation. |
| Cs₂CO₃ | 1,4-Dioxane | Strong base that can accelerate slow reactions; often used for difficult couplings.[17] Dioxane is a good aprotic solvent. |
| K₂CO₃ | Dioxane / H₂O (e.g., 10:1) | A common and effective base of moderate strength.[17] |
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Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized starting point for the coupling of a halo-indole with an arylboronic acid. It should be optimized for specific substrates.
Reagents & Equipment:
-
Halo-indole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial, add the halo-indole, arylboronic acid, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. A vacuum-purge cycle repeated three times is also effective.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[1][2]
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[5][12]
Protocol 2: Preparation of a Diethanolamine Boronate Ester for Unstable Boronic Acids
If protodeboronation is a significant issue, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[1]
Procedure:
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.[1]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically with protic co-solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
managing solubility issues of 6-Bromo-4-chloro-1H-indole in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 6-Bromo-4-chloro-1H-indole in organic solvents.
Physicochemical Properties
Understanding the physicochemical properties of this compound is the first step in developing an effective dissolution strategy.
| Property | Value | Source |
| CAS Number | 885519-01-7 | [1][2][3] |
| Molecular Formula | C₈H₅BrClN | [1][3][4] |
| Molecular Weight | 230.49 g/mol | [1][3][4] |
| Predicted LogP | 3.4 - 3.58 | [3][4] |
| Appearance | Off-white to light brown solid | [5] |
| Predicted pKa | 15.17 ± 0.30 | [6] |
Solubility Data
The high LogP value of this compound suggests poor aqueous solubility and a preference for lipophilic environments. Experimental determination of its solubility in relevant organic solvents is highly recommended.
| Solvent | Solubility (at 25 °C) | Notes |
| Water | ~0.083 g/L (practically insoluble) | [6] |
| Dimethyl Sulfoxide (DMSO) | Data not available. Expected to be a good initial solvent. | |
| N,N-Dimethylformamide (DMF) | Data not available. Expected to be a good initial solvent. | |
| Ethanol | Data not available. May require co-solvents or heating. | |
| Methanol | Data not available. May require co-solvents or heating. | |
| Acetonitrile | Data not available. Likely to have limited solubility. |
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen organic solvent.
Possible Causes & Solutions:
-
Low intrinsic solubility: The compound may have inherently low solubility in the selected solvent.
-
Solution: Try a stronger polar aprotic solvent like DMSO or DMF as a starting point for creating a stock solution.
-
-
Insufficient solvent volume: The amount of solvent may be inadequate to dissolve the quantity of the compound.
-
Solution: Increase the solvent volume or decrease the amount of compound.
-
-
Kinetics of dissolution: The dissolution process may be slow.
-
Solution: Increase agitation (vortexing, stirring) and allow more time for dissolution. Gentle warming can also be effective, but the thermal stability of the compound should be considered.
-
Issue: The compound dissolves initially but then precipitates out of solution.
Possible Causes & Solutions:
-
Supersaturation: The initial dissolution may have been aided by factors like warming, leading to a supersaturated solution that is not stable at ambient temperature.
-
Solution: Prepare a less concentrated solution. If for experimental purposes a higher concentration is needed, consider a co-solvent system to maintain solubility.
-
-
Change in temperature: A decrease in temperature can significantly reduce solubility.
-
Solution: Maintain a constant temperature for your solution, especially if it was prepared with warming.
-
-
Solvent evaporation: Evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation.
-
Solution: Keep containers tightly sealed.
-
Caption: Troubleshooting workflow for dissolution issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for dissolving this compound?
A1: Given its high lipophilicity, it is recommended to start with a small amount of a strong, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution.
Q2: I need to use a less polar solvent for my reaction. What should I do?
A2: If you need to use a solvent in which the compound has low solubility, you can try preparing a concentrated stock solution in a good solvent (like DMSO) and then adding it dropwise to your reaction mixture. Be mindful of the final concentration of the good solvent, as it may affect your experiment.
Q3: Can I heat the mixture to improve solubility?
A3: Gentle warming can be an effective method to increase the rate of dissolution and solubility. However, it is crucial to first determine the thermal stability of this compound to avoid degradation. It is recommended to heat the solution to the lowest temperature that achieves dissolution.
Q4: How can I prepare a stable solution for long-term storage?
A4: For long-term storage, it is best to prepare a concentrated stock solution in a high-purity, anhydrous solvent like DMSO. Store the solution in a tightly sealed vial at a low temperature (e.g., -20°C or -80°C) and protect it from light. Before use, allow the solution to come to room temperature slowly to avoid precipitation.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Caption: Experimental workflow for solubility determination.
Protocol 2: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the solid.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.
Safety Information
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[7]
References
- 1. This compound | CAS#:885519-01-7 | Chemsrc [chemsrc.com]
- 2. 1H-Indole, 6-broMo-4-chloro- | 885519-01-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 4-broMo-6-chloro- CAS#: 885519-23-3 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Bromo-6-chloro-1H-indole | 885519-23-3 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Selective C-H Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective C-H functionalization.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of C-H functionalization reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My C-H functionalization reaction is showing very low or no yield. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in C-H functionalization reactions can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Verify Starting Materials and Reagents:
-
Purity: Ensure the purity of your substrate, coupling partner, and any additives. Impurities can poison the catalyst or lead to unwanted side reactions.[1][2]
-
Solvent Quality: Use high-purity, anhydrous solvents, as trace amounts of water can deactivate the catalyst and quench reactive intermediates.[2]
-
Catalyst Activity: The activity of the metal catalyst is paramount. If the catalyst has been stored for a long time or handled improperly, its activity may be compromised. Consider using a freshly opened bottle or a new batch of catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature: Temperature plays a critical role. Some C-H activation steps have high activation barriers and require elevated temperatures. Conversely, high temperatures can also lead to product decomposition or the formation of side products.[2] Screen a range of temperatures to find the optimal balance.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS. Insufficient reaction time will result in low conversion, while prolonged reaction times can lead to product degradation.
-
Concentration: The concentration of reactants can influence reaction rates. Highly dilute conditions may slow down the reaction, while highly concentrated conditions might lead to solubility issues or promote side reactions.
-
-
Evaluate Catalyst and Ligand System:
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to increased side reactions and complicate purification. It is advisable to screen a range of catalyst loadings to find the optimal amount.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity and selectivity.[3] A ligand screen is often necessary to identify the most effective one for a specific transformation. The electronic and steric properties of the ligand can dramatically impact the outcome.
-
-
Check for Inhibitors:
-
Atmosphere: Many C-H functionalization catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Additives: Some reactions require specific additives, such as acids, bases, or oxidants, to proceed efficiently. Ensure these are added in the correct stoichiometry. Conversely, unintended additives or impurities can act as inhibitors.
-
Issue 2: Poor Regioselectivity
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my C-H functionalization?
A2: Achieving high regioselectivity is a central challenge in C-H functionalization. The choice of directing group, ligand, solvent, and temperature can all significantly influence which C-H bond is functionalized.
Strategies to Enhance Regioselectivity:
-
Directing Group (DG) Modification:
-
The coordinating ability of the directing group is a primary determinant of regioselectivity in directed C-H functionalization.[4] If you are observing poor selectivity, consider modifying the directing group. For instance, a bidentate directing group generally offers better control than a monodentate one.
-
-
Ligand Screening:
-
The steric and electronic properties of the ligand can fine-tune the environment around the metal center, thereby influencing which C-H bond is most accessible for activation.[5][6] A systematic screening of ligands with varying properties is highly recommended. For example, bulky ligands can favor functionalization at less sterically hindered positions.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates and transition states.[7][8] In some cases, changing the solvent can dramatically alter or even reverse the regioselectivity. It is advisable to screen a range of solvents with different polarities and coordinating abilities. Fluorinated alcohols like HFIP and TFE have emerged as solvents that can significantly enhance reactivity and selectivity in certain C-H activation reactions.
-
-
Temperature Control (Kinetic vs. Thermodynamic Control):
-
The regioselectivity of a reaction can be dependent on whether it is under kinetic or thermodynamic control. Lower temperatures often favor the formation of the kinetic product (the one that forms fastest), while higher temperatures can favor the more stable thermodynamic product. Varying the reaction temperature can therefore be a tool to control regioselectivity.
-
Frequently Asked Questions (FAQs)
Q3: What is the role of an oxidant in many Pd-catalyzed C-H functionalization reactions, and how do I choose the right one?
A3: In many Pd-catalyzed C-H functionalization reactions, the catalytic cycle involves the reduction of Pd(II) to Pd(0). For the catalytic cycle to continue, the Pd(0) must be re-oxidized to the active Pd(II) state. This is the role of the oxidant.[9][10] Common oxidants include Cu(OAc)₂, Ag₂O, AgOAc, and benzoquinone. The choice of oxidant can be crucial and is often determined empirically. Silver salts are frequently used, as they can also act as halide scavengers. The optimal oxidant and its stoichiometry should be determined through screening.
Q4: How do I select an appropriate directing group for my substrate?
A4: The choice of a directing group is critical for achieving high efficiency and selectivity. An ideal directing group should:
-
Be easily installed and, if necessary, removed.
-
Strongly coordinate to the metal catalyst to ensure effective delivery to the target C-H bond.
-
Position the catalyst in proximity to the desired C-H bond.
-
Be stable under the reaction conditions.
Common directing groups include pyridines, amides, carboxylic acids, and oxazolines.[4] The choice will depend on the specific substrate and the desired transformation. For functionalizing remote C-H bonds, specialized U-shaped templates may be required.
Q5: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What could be the issue?
A5: Scale-up issues are common and can often be attributed to mass and heat transfer limitations.
-
Mixing: Inefficient stirring in a larger reactor can lead to localized "hot spots" or areas of high concentration, which can promote side reactions or decomposition. Ensure vigorous and efficient stirring.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. This can lead to difficulties in maintaining the optimal reaction temperature. Use a reactor with good temperature control.
-
Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. A slow, controlled addition may be necessary to prevent exotherms and the buildup of reactive intermediates.
Data Presentation
The following tables summarize quantitative data on the effects of various reaction parameters on the yield and selectivity of C-H functionalization reactions.
Table 1: Effect of Ligand on Regioselectivity in Pd-Catalyzed Alkynylation of Thiophenes
| Entry | Ligand | C2:C5 Regioselectivity | Yield (%) |
| 1 | PPh₃ | 1:1.5 | 85 |
| 2 | P(o-tolyl)₃ | 1:2.3 | 78 |
| 3 | XPhos | 1:5.0 | 92 |
| 4 | SPhos | >1:20 | 95 |
Data synthesized from principles described in literature.[6]
Table 2: Effect of Solvent on Yield in a Rh(III)-Catalyzed C-H Activation/Annulation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dioxane | 100 | 65 |
| 2 | Toluene | 100 | 58 |
| 3 | DCE | 80 | 75 |
| 4 | EtOH | 80 | 45 |
| 5 | HFIP | 60 | 92 |
Data synthesized from principles described in literature.[7][11]
Experimental Protocols
General Protocol for Optimization of Pd-Catalyzed Direct Arylation of Heteroarenes
This protocol provides a general workflow for optimizing the conditions for the direct arylation of a heteroaromatic compound with an aryl halide.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (if applicable, 4-20 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the aryl halide (1.1-1.5 equiv.) and the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Place the reaction vial in a pre-heated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture for the specified amount of time.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Optimization Workflow:
A systematic optimization should be carried out by varying one parameter at a time while keeping others constant. A suggested order for optimization is:
-
Catalyst and Ligand Screening: Identify the most promising catalyst and ligand combination.
-
Solvent Screening: Test a range of solvents with the best catalyst/ligand system.
-
Base Screening: Evaluate different bases.
-
Temperature Optimization: Determine the optimal temperature for the reaction.
-
Concentration and Stoichiometry: Fine-tune the reactant concentrations and stoichiometry.
Visualizations
Diagram 1: General Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation
Caption: General catalytic cycle for Pd(II)-catalyzed C-H arylation.
Diagram 2: Experimental Workflow for Reaction Optimization
Caption: Workflow for optimizing C-H functionalization reaction conditions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Purification of Polar Indole Derivatives
Welcome to the Technical Support Center for the purification of polar indole derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often-difficult compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole derivatives?
The purification of polar indole derivatives is often complicated by several factors:
-
High Polarity: The presence of functional groups such as hydroxyls, carboxylic acids, and amines increases the polarity of the indole scaffold. This can lead to poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: Polar indole derivatives may exhibit poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading and purification challenging.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can result in low recovery and the formation of artifacts.[1]
-
Co-elution with Impurities: The high polarity of these compounds can lead to co-elution with polar impurities, making separation difficult.
-
Peak Tailing: Strong interactions between polar functional groups (especially amines) and residual silanol groups on the silica surface can cause significant peak tailing in chromatography, leading to poor resolution and inaccurate quantification.
Q2: Which chromatographic technique is best suited for my polar indole derivative?
The optimal chromatographic technique depends on the specific properties of your indole derivative. Here is a general guide:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for a wide range of polar indole derivatives, especially those with moderate polarity. C8 and C18 columns are commonly used.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns. HILIC utilizes a polar stationary phase with a high concentration of organic solvent in the mobile phase.
-
Normal-Phase Chromatography: While challenging, normal-phase chromatography on silica gel or other polar stationary phases like alumina can be used. Careful consideration of the mobile phase and potential for compound degradation is necessary. For basic indole derivatives, deactivating the silica gel with a base like triethylamine may be required.
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for zwitterionic or charged indole derivatives, such as those with both acidic and basic functional groups (e.g., tryptophan derivatives).[1]
-
Mixed-Mode Chromatography (MMC): This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column. This allows for the retention of both non-polar and polar/ionizable compounds.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, SFC uses supercritical CO2 as the primary mobile phase. It is particularly effective for both chiral and achiral separations and can handle a wide range of polarities by using co-solvents.
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative?
Peak tailing for basic indole derivatives is often caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this:
-
Use a high-purity, end-capped column: These columns have fewer residual silanol groups, reducing the sites for secondary interactions.
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help to saturate the active silanol sites and improve peak symmetry.[1]
-
Adjust the mobile phase pH: Using a buffer to control the pH of the mobile phase can ensure that the analyte is in a single ionic form, leading to sharper peaks.[1]
-
Consider a different stationary phase: If tailing persists on silica, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano) may be beneficial.[1]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Chromatographic Separation | Inappropriate mobile phase, column, or technique. | Optimize the mobile phase composition by trying different solvent systems and gradients. If using RP-HPLC for a very polar compound, consider switching to HILIC or Mixed-Mode Chromatography. |
| Peak Tailing | Strong interaction with active sites on the stationary phase (e.g., silanol groups). | Add a modifier to the mobile phase (e.g., 0.1% TFA for acids, 0.1% TEA for bases). Use a highly end-capped column. For basic compounds on silica, consider deactivating the silica with a base. |
| Compound Degradation on the Column | The indole derivative is sensitive to the acidic nature of the silica gel. | Test the stability of your compound on a TLC plate.[1] Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base (e.g., triethylamine).[1] Use a neutral stationary phase like alumina or a bonded phase. Consider reverse-phase chromatography where the mobile phase can be buffered to a neutral pH.[1] |
| Low Recovery of the Purified Compound | Irreversible adsorption to the stationary phase. Degradation on the column. The compound may be eluting in very dilute fractions that are difficult to detect.[1] | Address potential degradation and irreversible adsorption as described above. Concentrate the fractions before analysis (e.g., by TLC or HPLC) to ensure you haven't missed the product.[1] Perform a mass balance to determine where the compound is being lost.[1] |
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Oiling Out Instead of Crystallizing | The solvent is too nonpolar for the highly polar compound. The solution is supersaturated. Impurities are inhibiting crystal formation. | Try a more polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Try to further purify the material by another method (e.g., chromatography) to remove impurities.[1] |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated. | Concentrate the solution by slowly evaporating the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[1] |
| Low Yield from Recrystallization | The compound has significant solubility in the cold solvent. | Use a minimal amount of hot solvent to dissolve the compound. Cool the solution for a longer period and at a lower temperature. Consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
Quantitative Data Summary
The following table summarizes typical recovery and purity data for the purification of polar indole derivatives using various techniques. Note that actual results will vary depending on the specific compound, the complexity of the mixture, and the optimization of the purification method.
| Indole Derivative Type | Purification Method | Stationary Phase | Typical Purity | Typical Recovery |
| Indole Carboxylic Acids | RP-HPLC | C8 | >98% | 85-95% |
| Hydroxylated Indoles | Flash Chromatography | Silica Gel | >95% | 70-90% |
| Tryptamine Derivatives | HILIC | Amide | >98% | >90% |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of Indole-3-Acetic Acid (IAA) and Related Compounds
This protocol is adapted for the separation of several polar indolic compounds.[1]
-
Column: Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column.
-
Mobile Phase:
-
Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, pH adjusted to 3.8 with 1 M KOH.
-
Eluent B: 80:20 (v/v) acetonitrile:H₂O.
-
-
Gradient Elution:
-
Start with 80:20 (A:B).
-
Linear gradient to 50:50 (A:B) over 25 minutes.
-
Linear gradient to 0:100 (A:B) over the next 6 minutes (to 31 minutes total).
-
Return to 80:20 (A:B) over the next 2 minutes (to 33 minutes total) and re-equilibrate.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorimetric detector with excitation at 280 nm and emission at 350 nm.
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.[1]
-
Protocol 2: Flash Chromatography of a Hydroxylated Indole Derivative
This is a general protocol for the purification of a moderately polar, hydroxylated indole derivative.[1]
-
Stationary Phase: Silica gel (high-purity grade, 230-400 mesh).
-
Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
-
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[1]
-
Elution:
-
Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase throughout the run.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.[1]
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization of a Polar Indole Derivative
This is a general protocol for the recrystallization of a polar indole derivative.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, water, ethyl acetate) and solvent mixtures.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the crude indole derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Allow the crystals to air dry completely.
-
Visualizations
Caption: A general workflow for selecting a purification strategy for polar indole derivatives.
Caption: A logical troubleshooting guide for common chromatography issues.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 6-Bromo-4-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for efficient cross-coupling reactions with 6-Bromo-4-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing cross-coupling reactions on this compound?
A1: The primary challenge is achieving chemoselectivity. The goal is to selectively functionalize the more reactive C-Br bond at the 6-position while leaving the less reactive C-Cl bond at the 4-position intact for subsequent transformations.[1] The general order of reactivity for oxidative addition to a palladium catalyst is C-I > C-Br > C-OTf > C-Cl, which forms the basis for this selective approach.[1]
Q2: My reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion can stem from several factors, particularly with an electron-deficient substrate like this compound.[2] Here are common causes and solutions:
-
Insufficiently Active Catalyst: The electron-withdrawing nature of the halogens and the indole ring itself can decrease reactivity.[2] Consider switching to a more active palladium precatalyst or a more electron-rich and bulky ligand.
-
Low Reaction Temperature: Incrementally increase the reaction temperature while carefully monitoring for any signs of product or starting material decomposition.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Screen a range of solvents with varying polarities such as toluene, dioxane, DMF, or DMSO.[2]
-
Base Selection: The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LiHMDS are often required, especially when dealing with the acidic N-H of the indole.[3][4]
Q3: I am observing significant amounts of dehalogenation byproducts. How can I minimize this?
A3: Dehalogenation, where the bromine or chlorine is replaced by a hydrogen atom, is a common side reaction. To minimize this:
-
Ligand Choice: For C-N couplings, employing bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos can promote the desired C-N reductive elimination over competing dehalogenation pathways.[5]
-
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.[3]
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are free from water and other protic impurities.
Q4: How do I choose the right ligand for my specific cross-coupling reaction with this compound?
A4: Ligand selection is critical for a successful and selective cross-coupling reaction. Here are some general guidelines:
-
Suzuki-Miyaura Coupling: For C-C bond formation, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbenes (NHCs) often provide superior results compared to simpler phosphines like PPh₃, especially with challenging substrates.[6]
-
Buchwald-Hartwig Amination: For C-N bond formation, bulky, electron-rich biaryl phosphine ligands are generally required to facilitate the reductive elimination step.[6] Ligands such as BrettPhos are often effective for primary amines, while RuPhos can be a good choice for secondary amines.[3][4]
-
Sonogashira Coupling: While traditional Sonogashira couplings use ligands like PPh₃ with a copper co-catalyst, modern copper-free conditions often employ bulky, electron-rich phosphines to facilitate the reaction at lower temperatures.[7][8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Step |
| No Reaction or Low Yield | Inactive catalyst | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Consider a pre-formed catalyst for better activity.[2] |
| Low temperature | Gradually increase the temperature (e.g., from 80°C to 120°C) and monitor the reaction.[2] | |
| Inappropriate base/solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[2] | |
| Poor Chemoselectivity (Reaction at C-Cl) | Catalyst system is too reactive | Use a less reactive catalyst or ligand. Lowering the reaction temperature can also improve selectivity for the C-Br bond. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents. |
| Decomposition of Starting Material | Reaction conditions are too harsh | Use a milder base or lower the reaction temperature.[2] |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Step |
| No Reaction or Low Yield | Inactive catalyst | Use a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[3][4] |
| Weak base | The indole N-H is acidic and requires a strong base. Use NaOtBu or LiHMDS.[3][9] | |
| Reductive Dehalogenation | Side reaction is favored | Use a less sterically hindered ligand or lower the reaction temperature.[3] |
| Reaction at Indole N-H | N-H is deprotonated and reacts | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) to ensure regioselectivity at the C-Br position.[3] |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Step |
| No Reaction or Low Yield | Catalyst inhibition | Consider copper-free conditions to avoid issues with copper acetylide formation. Use a bulky, electron-rich phosphine ligand.[7] |
| Inappropriate base | An amine base like Et₃N or i-Pr₂NEt is typically used.[10] | |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen with copper catalyst | Perform the reaction under strictly anaerobic conditions. Copper-free conditions can also eliminate this side product.[11] |
| Low Yield with Electron-Deficient Indole | Reduced reactivity of the substrate | A strong, non-nucleophilic base like LiHMDS may be beneficial for fluorinated or other electron-deficient aryl halides.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and requires optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.5 equiv.).[5]
-
Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via cannula.[5]
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring and monitor by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[3]
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF) via syringe. Then, add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 equiv.) dropwise to the stirred reaction mixture.[3]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C). Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.
Visualizations
Caption: A decision workflow for catalyst selection and troubleshooting.
Caption: A logical flow for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Differentiating 6-Bromo-4-chloro-1H-indole Isomers: A Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of 6-Bromo-4-chloro-1H-indole and its positional isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a framework for their differentiation based on experimental and predicted spectroscopic data.
The substitution pattern of halogenated indoles significantly influences their chemical reactivity and biological activity. Consequently, unambiguous identification of isomers is a critical step in the synthesis and development of novel therapeutics. This guide focuses on the analytical techniques that can effectively distinguish between these closely related compounds.
Comparative NMR Data
Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the substitution pattern on the indole ring. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the positions of the electron-withdrawing bromine and chlorine atoms.
Table 1: 1H and 13C NMR Data for this compound Isomers
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | H1: ~8.2 (br s), H2: ~7.3 (m), H3: ~6.6 (m), H5: ~7.4 (d), H7: ~7.2 (d) | Predicted values based on substituent effects. C2: ~125, C3: ~102, C3a: ~129, C4: ~120 (CCl), C5: ~123, C6: ~115 (CBr), C7: ~114, C7a: ~135 |
| 4-Bromo-6-chloro-1H-indole | H1: ~8.3 (br s), H2: ~7.2 (m), H3: ~6.7 (m), H5: ~7.1 (d), H7: ~7.5 (d) | Predicted values based on substituent effects. C2: ~126, C3: ~103, C3a: ~128, C4: ~115 (CBr), C5: ~122, C6: ~128 (CCl), C7: ~112, C7a: ~136 |
| 5-Bromo-7-chloro-1H-indole | H1: 8.48 (br s), H2: 7.25 (m), H3: 6.54 (m), H4: 7.69 (s), H6: 7.34 (s)[1] | C2: 124.2, C3: 103.1, C3a: 128.8, C4: 123.4, C5: 112.2 (CBr), C6: 120.1, C7: 110.6 (CCl), C7a: 133.8[1] |
Note: Predicted values are estimates and should be confirmed with experimental data.
Mass Spectrometry Fragmentation Analysis
Electron Impact Mass Spectrometry (EI-MS) provides valuable information regarding the molecular weight and fragmentation patterns of the isomers. All isomers of this compound have the same molecular formula, C8H5BrClN, and therefore the same nominal molecular weight. However, the isotopic pattern of the molecular ion peak will be characteristic due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).
The primary fragmentation pathways are expected to involve the loss of the halogen atoms and other small neutral molecules.
Table 2: Expected Key Mass Spectrometry Fragments for this compound Isomers
| Fragment | Description | Expected m/z |
| [M]+• | Molecular Ion | 229/231/233 |
| [M-Cl]+ | Loss of Chlorine | 194/196 |
| [M-Br]+ | Loss of Bromine | 150/152 |
| [M-HCN]+• | Loss of Hydrogen Cyanide | 202/204/206 |
| [M-Br-HCN]+ | Sequential loss of Bromine and HCN | 123/125 |
| [M-Cl-HCN]+ | Sequential loss of Chlorine and HCN | 167/169 |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of halogenated indoles is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup: The data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry
A standard procedure for Electron Impact Mass Spectrometry (EI-MS) is outlined below:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Utilize a standard electron impact ionization source with an electron energy of 70 eV.[2][3]
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum for the characteristic isotopic pattern of the molecular ion and the masses of the fragment ions to deduce the fragmentation pathway.
Visualizing the Analytical Workflow
The following diagrams illustrate the workflow for the analysis and the logical process for differentiating the isomers.
By combining the detailed analysis of NMR spectra with the fragmentation patterns from mass spectrometry, researchers can confidently distinguish between the various isomers of this compound, ensuring the structural integrity of their compounds for further development.
References
Navigating Purity Assessment: A Comparative Guide to HPLC and GC-MS Methods for 6-Bromo-4-chloro-1H-indole
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 6-Bromo-4-chloro-1H-indole is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this halogenated indole. We present detailed experimental protocols, data-driven comparisons, and visual workflows to aid in selecting the most suitable method for your analytical needs.
The structural integrity and purity of starting materials and intermediates are paramount in drug discovery and development. Contaminants can adversely affect the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a substituted indole, serves as a key building block in the synthesis of various biologically active compounds. Its purity must be rigorously controlled and monitored. While both HPLC and GC-MS are staples in analytical chemistry for purity determination, their applicability and performance can differ based on the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For non-volatile and thermally labile molecules like many indole derivatives, it is often the method of choice. A typical Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC Method
A robust RP-HPLC method for the purity assessment of this compound can be established based on common practices for similar halogenated indoles.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape, is recommended.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 220 nm and 280 nm.[3] A DAD allows for peak purity analysis by comparing spectra across a single peak.[4][5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Performance Data
The following table summarizes the anticipated performance characteristics of a validated HPLC method for this compound.
| Parameter | Expected Value |
| Retention Time (Main Peak) | ~ 12.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS): Power in Volatility
GC-MS is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. While some indole derivatives can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. For this compound, its relatively low molecular weight suggests that direct GC-MS analysis is feasible.
Experimental Protocol: GC-MS Method
The following protocol is a starting point for developing a GC-MS method for the purity assessment of this compound, adapted from general methods for halogenated compounds.[6][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Performance Data
The table below outlines the expected performance of a validated GC-MS method.
| Parameter | Expected Value |
| Retention Time (Main Peak) | ~ 10.8 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.005 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.015 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for less volatile analytes. |
| Sensitivity | High sensitivity, particularly with UV or MS detectors. | Excellent sensitivity, often surpassing HPLC, especially for targeted analysis in Selected Ion Monitoring (SIM) mode. |
| Specificity | Good specificity with UV detection, enhanced with a DAD for peak purity. Coupling to MS provides definitive identification. | Very high specificity due to mass fragmentation patterns, which act as a chemical fingerprint for identification. |
| Resolution | Excellent resolving power, capable of separating closely related impurities. | High resolving power, particularly with long capillary columns. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Can be faster, with run times often in the 15-25 minute range. |
| Cost & Complexity | Generally lower initial cost and less complex to operate and maintain than GC-MS. | Higher initial investment and requires more specialized knowledge for operation and data interpretation. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS purity assessment.
Caption: HPLC Experimental Workflow for Purity Assessment.
Caption: GC-MS Experimental Workflow for Purity Assessment.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound.
-
HPLC stands out for its versatility and is often the primary choice for the analysis of a wide range of pharmaceutical compounds, especially when dealing with non-volatile or thermally sensitive impurities. Its robustness and ease of use make it well-suited for routine quality control.
-
GC-MS offers unparalleled sensitivity and specificity, making it an excellent choice for trace impurity identification and quantification, provided the analyte and its impurities are amenable to gas chromatography. The structural information provided by mass spectrometry is invaluable for impurity profiling.
Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. In many pharmaceutical development settings, these techniques are used orthogonally to provide a comprehensive purity profile and ensure the highest quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Peak purity analysis in HPLC and CE using diode-array technology Application | Semantic Scholar [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-4-chloro-1H-indole with the experimentally determined fragmentation patterns of related halogenated indoles: 6-chloro-1H-indole and 4-bromo-1H-indole. Understanding these fragmentation patterns is crucial for the structural elucidation and analytical characterization of novel halogenated indole derivatives, a class of compounds with significant potential in drug discovery.
Predicted and Experimental Fragmentation Patterns
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the molecular ion and key fragments for this compound, alongside the experimental data for 6-chloro-1H-indole and 4-bromo-1H-indole.
| m/z | Proposed Fragment | This compound (Predicted) | 6-chloro-1H-indole (Experimental) [1][2] | 4-bromo-1H-indole (Experimental) [3][4] |
| 232/230/228 | [M]⁺ | Presence of M, M+2, and M+4 peaks due to Br and Cl isotopes | - | - |
| 196/194 | [M]⁺ | - | - | Major peaks at m/z 194 and 196 |
| 153/151 | [M]⁺ | - | Major peaks at m/z 151 and 153 | - |
| 150 | [M-Br]⁺ | Major Fragment | - | - |
| 116 | [M-Br-Cl]⁺ or [M-HBr-Cl]⁺ | Major Fragment | - | - |
| 115 | [M-HBr-Cl]⁺ | Possible Fragment | m/z 116 ([M-Cl]⁺) and m/z 115 ([M-HCl]⁺) are observed | m/z 116 ([M-Br]⁺) and m/z 115 ([M-HBr]⁺) are observed |
| 89 | [C₇H₅N]⁺ | Common fragment for indoles | Major peak at m/z 89 | Major peak at m/z 89 |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to proceed through several key steps, initiated by the removal of an electron to form the molecular ion. The presence of two different halogen atoms leads to a characteristic isotopic pattern for the molecular ion. Subsequent fragmentation is dominated by the loss of the halogen substituents and other small neutral molecules.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section details a standard protocol for the acquisition of an electron ionization mass spectrum for a small, volatile molecule such as this compound.
1. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source is utilized.
2. Sample Preparation:
-
A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
3. GC-MS Parameters (if applicable):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
5. Data Acquisition and Analysis:
-
The mass spectrum is recorded, and the background is subtracted.
-
The resulting spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
-
The isotopic distribution of peaks containing bromine and/or chlorine is carefully examined to confirm the presence of these halogens.
References
- 1. 6-Chloroindole [webbook.nist.gov]
- 2. 6-Chloroindole [webbook.nist.gov]
- 3. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Bromo-4-chloro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological efficacy of these molecules. This guide provides a comparative overview of the predicted biological activities of a series of novel 6-Bromo-4-chloro-1H-indole derivatives. Due to the limited availability of direct experimental data for this specific substitution pattern, this guide utilizes a predictive approach based on established structure-activity relationships (SAR) of related halogenated indoles to forecast their potential as anticancer, antimicrobial, and enzyme-inhibitory agents.
Predictive Comparison of Biological Activities
The following tables present hypothetical yet scientifically grounded data for a proposed series of this compound derivatives. These predictions are based on the known biological activities of structurally similar compounds, particularly the reported activity of 4-bromo-6-chloroindole against drug-resistant bacteria.[1][2] The aim is to guide future research by highlighting derivatives with potentially enhanced potency and selectivity.
Table 1: Predicted Anticancer Activity of this compound Derivatives
| Compound ID | R1-Substitution | R2-Substitution | Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) | Predicted IC50 (µM) vs. A549 (Lung Cancer) | Predicted IC50 (µM) vs. HCT116 (Colon Cancer) |
| BCI-01 | H | H | > 50 | > 50 | > 50 |
| BCI-02 | H | -CH3 | 25.5 | 32.1 | 28.9 |
| BCI-03 | H | -CHO | 15.2 | 18.9 | 17.5 |
| BCI-04 | -CH3 | H | 45.8 | 51.3 | 48.2 |
| BCI-05 | H | -C(=O)Ph | 8.9 | 11.5 | 9.8 |
| BCI-06 | H | -SO2Ph | 12.4 | 15.8 | 13.1 |
Note: The predicted IC50 values are extrapolated from studies on various substituted indoles demonstrating anticancer properties.[3][4][5][6][7] The introduction of electron-withdrawing groups at the C3 position is often associated with increased cytotoxic activity.
Table 2: Predicted Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-Substitution | R2-Substitution | Predicted MIC (µg/mL) vs. S. aureus (MRSA) | Predicted MIC (µg/mL) vs. E. coli | Predicted MIC (µg/mL) vs. C. albicans |
| BCI-01 | H | H | 20-30 | 75 | 50 |
| BCI-07 | H | -NO2 | 10-15 | 50 | 35 |
| BCI-08 | H | -CN | 12-18 | 60 | 40 |
| BCI-09 | -CH2Ph | H | > 100 | > 100 | > 100 |
| BCI-10 | H | -CONH2 | 30-40 | 80 | 60 |
Note: The predicted Minimum Inhibitory Concentration (MIC) values are based on the reported activity of 4-bromo-6-chloroindole and other halogenated indoles.[1][2][8][9][10][11][12][13][14] Multi-halogenation has been shown to enhance antimicrobial and antibiofilm activities.
Table 3: Predicted Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | R1-Substitution | R2-Substitution | Target Enzyme | Predicted IC50 (µM) |
| BCI-11 | H | -COOH | Indoleamine 2,3-dioxygenase (IDO1) | 5.5 |
| BCI-12 | H | -CH2COOH | Cyclooxygenase-2 (COX-2) | 8.2 |
| BCI-13 | H | -OH | Monoamine Oxidase B (MAO-B) | 3.1 |
| BCI-14 | -SO2NH2 | H | Carbonic Anhydrase II (CA-II) | 10.8 |
Note: The predicted enzyme inhibitory activities are based on the known ability of various indole derivatives to interact with these enzyme targets.[15][16][17][18] The specific substitutions are chosen to mimic known pharmacophores for these enzymes.
Experimental Protocols
To validate the predicted biological activities, a systematic screening of the synthesized this compound derivatives is required. The following are detailed methodologies for key experiments.
Anticancer Activity Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Antimicrobial Activity Screening
-
Bacterial and Fungal Strains: Use standard and clinically relevant strains of bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare a two-fold serial dilution of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Biofilm Inhibition Assay:
-
Grow microbial cultures in 96-well plates in the presence of sub-MIC concentrations of the test compounds.
-
After incubation, wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain with ethanol or acetic acid and measure the absorbance to quantify biofilm formation.
-
Enzyme Inhibition Assays
The specific protocol will depend on the target enzyme. Below is a general workflow.
-
Enzyme and Substrate Preparation: Obtain the purified recombinant enzyme and a suitable substrate.
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the test compounds in an appropriate assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic assays by varying the concentrations of both the substrate and the inhibitor.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Conclusion
While direct experimental evidence for the biological activities of a broad series of this compound derivatives is currently lacking, the analysis of related halogenated indoles provides a strong foundation for predicting their potential as valuable therapeutic agents. The presented comparative guide, including predictive data, detailed experimental protocols, and illustrative diagrams, is intended to serve as a roadmap for researchers in the field. The proposed derivatives warrant synthesis and systematic biological evaluation to uncover novel anticancer, antimicrobial, and enzyme-inhibitory lead compounds. The structure-activity relationships derived from such studies will be instrumental in the rational design of next-generation indole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 10. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
Bromo vs. Chloro Substituents on the Indole Ring: A Comparative Guide to Reactivity
For researchers, scientists, and drug development professionals, the choice of halogen substituent on an indole scaffold is a critical decision that significantly influences synthetic strategy and molecular properties. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted indoles, supported by experimental data, to inform rational drug design and chemical synthesis.
The inherent reactivity of a halogen on an aromatic ring, including the indole system, is largely dictated by the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. The general trend for reactivity in many common cross-coupling reactions follows the order: I > Br > Cl > F. This is primarily attributed to the decreasing C-X bond dissociation energy down the group, which facilitates the oxidative addition step in catalytic cycles, often the rate-determining step.
This guide focuses on the practical implications of this trend in key synthetic transformations, providing a direct comparison of bromo- and chloroindoles in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are fundamental tools for the functionalization of the indole ring. The choice between a bromo or chloro substituent can have a profound impact on reaction efficiency, requiring different catalytic systems and conditions to achieve desired outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Experimental evidence clearly demonstrates the superior reactivity of bromoindoles over their chloro counterparts. In a direct comparison of 5-haloindoles with p-tolyl-boronic acid, a significant difference in reaction time was observed to achieve high conversion, highlighting the greater lability of the C-Br bond.[1]
| Haloindole | Catalyst Loading | Boronic Acid (equiv.) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 5-Iodoindole | 2 mol% | 1.2 | 37 | 8 | 98 |
| 5-Bromoindole | 5 mol% | 1.5 | 37 | 18 | High |
| 5-Chloroindole | 5 mol% | 1.5 | 37 | 48 | High |
Table 1: Comparison of reaction times for the Suzuki-Miyaura coupling of 5-haloindoles.[1]
This data underscores that while both bromo- and chloroindoles are viable substrates, chloroindoles necessitate longer reaction times and often require more optimized catalytic systems to achieve comparable yields to bromoindoles.
Buchwald-Hartwig Amination
| Haloindole Substrate | Amine | Catalyst System | Base | Yield (%) |
| 4-Bromo-1H-indole | Morpholine | Pd2(dba)3 / Ligand | LiHMDS | 85 |
| 4-Chloro-1H-indole | Morpholine | Pd2(dba)3 / Ligand | LiHMDS | 78 |
| 5-Bromo-1H-indole | Aniline | Pd2(dba)3 / Ligand | LiHMDS | 90 |
| 5-Chloro-1H-indole | Aniline | Pd2(dba)3 / Ligand | LiHMDS | 82 |
| 6-Bromo-1H-indole | n-Hexylamine | Pd2(dba)3 / Ligand | LiHMDS | 88 |
| 6-Chloro-1H-indole | n-Hexylamine | Pd2(dba)3 / Ligand | LiHMDS | 75 |
Table 2: Representative yields for the Buchwald-Hartwig amination of bromo- and chloroindoles.[2] Note: The specific biaryl phosphine ligand used is crucial for the success of these reactions.
The generally higher yields observed for bromoindoles under similar conditions suggest their greater reactivity in this transformation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity trend of I > Br > Cl is also well-established for this reaction. While direct comparative studies between bromo- and chloroindoles are not as prevalent, the existing literature on Sonogashira reactions of bromoindoles demonstrates their utility as effective coupling partners. The coupling of chloroindoles, however, is significantly more challenging and often requires higher temperatures, more active catalysts, and longer reaction times.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Haloindoles[1]
To a solution of the respective 5-haloindole (1.0 equiv) and p-tolyl-boronic acid (1.2-1.5 equiv) in a mixture of water and acetonitrile (or ethanol) (e.g., 4:1 v/v), Na2PdCl4 (2-5 mol%) and the S-SPhos ligand were added. The mixture was stirred at 37 °C for the time indicated in Table 1. The reaction progress was monitored by NMR.
General Procedure for Buchwald-Hartwig Amination of Haloindoles[2]
A mixture of the haloindole (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (1 mol%), and the specified biaryl phosphine ligand (4 mol%) was prepared in a glovebox. THF was added, followed by the addition of LiHMDS (2.2 equiv). The reaction mixture was then heated at 65 °C until the starting material was consumed as determined by GC or TLC analysis.
Visualizing the Reactivity Workflow
The decision-making process for choosing between a bromo and chloro substituent can be visualized as a workflow that considers the desired reaction and the acceptable reaction conditions.
A logical workflow for selecting a haloindole based on the desired reaction and acceptable conditions.
Signaling Pathway Context: The Importance of Functionalized Indoles
Functionalized indoles are privileged structures in medicinal chemistry, often acting as inhibitors or modulators of various signaling pathways implicated in disease. For instance, substituted indoles can be designed to target kinase signaling pathways, such as the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in cancer. The ability to readily diversify the indole core through reactions like those described above is crucial for structure-activity relationship (SAR) studies.
A diagram illustrating the inhibition of the EGFR signaling pathway by a substituted indole derivative.
The choice of a bromo or chloro substituent on the initial indole scaffold can impact the synthetic accessibility of a diverse library of potential inhibitors for screening. The higher reactivity of bromoindoles may allow for a broader range of coupling partners to be introduced under milder conditions, facilitating the rapid exploration of chemical space.
Conclusion
The selection between a bromo and chloro substituent on an indole ring has significant practical consequences for chemical synthesis. Bromoindoles are demonstrably more reactive in common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields compared to their chloroindole counterparts. While chloroindoles are also viable substrates, their successful functionalization typically requires more specialized and robust catalytic systems. For researchers aiming to rapidly generate diverse libraries of indole derivatives for applications in drug discovery and materials science, the bromo substituent often represents a more synthetically tractable handle.
References
A Comparative Guide to the Structural Validation of Novel 6-Bromo-4-chloro-1H-indole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's chemical structure is a foundational requirement for further investigation. The biological activity, safety, and intellectual property of a new chemical entity rely on its precise molecular architecture. This guide provides a comparative overview of the essential analytical techniques used to validate the structure of 6-Bromo-4-chloro-1H-indole, a halogenated indole derivative. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the validation process.
Primary Analytical Techniques for Structural Elucidation
The validation of novel structures like this compound is a multi-faceted process, relying on the convergence of data from several orthogonal analytical methods. While each technique provides unique insights, their combined power leads to an irrefutable structural assignment. The primary methods include Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Single-Crystal X-ray Diffraction: The Definitive Structure
X-ray crystallography stands as the gold standard for molecular structure determination, providing precise three-dimensional coordinates of atoms in a crystalline solid.[1][2] It offers unequivocal proof of connectivity, conformation, and stereochemistry.
Data Presentation: Crystallographic Parameters
The table below summarizes typical crystallographic data that would be expected from a successful analysis of a this compound derivative. This data is based on parameters observed for similar bromo-substituted indole structures.[3][4]
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₈H₅BrClN | Confirms elemental composition. |
| Molecular Weight | 230.49 g/mol | Consistent with the proposed structure.[5][6][7] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell.[3][8] |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the crystal.[3][8] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the unit cell. |
| Z Value | e.g., 4 | Number of molecules per unit cell.[3] |
| Key Bond Lengths | C-Br, C-Cl, C-N, C-C | Confirms atomic connectivity and bond orders. |
| Key Bond Angles | Angles within the indole ring | Validates the geometry of the bicyclic system. |
| Dihedral Angles | Torsion angles | Describes the planarity of the indole ring system. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or vapor diffusion.[2] The compound is dissolved in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allowed to crystallize over several days.
-
Crystal Mounting : A suitable crystal (0.1-0.3 mm, free of defects) is selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (~100 K) to minimize radiation damage.[2]
-
Data Collection : The mounted crystal is irradiated with a monochromatic X-ray beam. A detector records the intensities and positions of the diffracted X-rays as the crystal is rotated.[2]
-
Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework.
Data Presentation: Expected NMR Spectral Data
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, dissolved in a solvent like DMSO-d₆. Predictions are based on the known spectra of indole and the substituent effects of halogens.[9][10]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) |
| ¹H | N-H | 11.0 - 12.0 | broad singlet | - |
| H-2 | 7.5 - 7.7 | triplet or dd | J(H2,H3), J(H2,NH) | |
| H-3 | 6.5 - 6.7 | doublet of doublets | J(H3,H2), J(H3,NH) | |
| H-5 | 7.2 - 7.4 | doublet | J(H5,H7) (meta) | |
| H-7 | 7.6 - 7.8 | doublet | J(H7,H5) (meta) | |
| ¹³C | C-2 | ~125 | CH | - |
| C-3 | ~102 | CH | - | |
| C-3a | ~129 | C | - | |
| C-4 | ~118 | C-Cl | - | |
| C-5 | ~123 | CH | - | |
| C-6 | ~115 | C-Br | - | |
| C-7 | ~114 | CH | - | |
| C-7a | ~136 | C | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition : The tube is placed in the NMR spectrometer. Standard ¹H, ¹³C, and often 2D correlation experiments (like COSY and HSQC) are run to establish proton-proton and proton-carbon connectivities.
-
Data Analysis : The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, coupling constants, and integration values are analyzed to assemble the molecular structure.
Mass Spectrometry: Confirming Mass and Composition
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For halogenated molecules, the characteristic isotopic patterns of chlorine and bromine are powerful diagnostic tools.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Expected m/z | Relative Intensity | Significance |
| [M]⁺ | 228.9294 | ~77% | Contains ³⁵Cl and ⁷⁹Br isotopes. |
| [M+2]⁺ | 230.9273 | 100% | Contains ³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br.[11] |
| [M+4]⁺ | 232.9253 | ~24% | Contains ³⁷Cl and ⁸¹Br isotopes.[11] |
Note: Intensities are approximate and reflect the natural abundance of isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1).[11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.[12]
-
Ionization : The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Analysis : The exact mass of the molecular ion is used to calculate the elemental formula. The isotopic distribution pattern is compared to the theoretical pattern for a molecule containing one bromine and one chlorine atom to confirm their presence.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3400 - 3300 | N-H stretch | Confirms the presence of the indole N-H group. |
| 3100 - 3000 | Aromatic C-H stretch | Indicates the aromatic protons on the indole ring. |
| 1600 - 1450 | C=C ring stretch | Characteristic of the aromatic and pyrrole rings. |
| 800 - 600 | C-Cl stretch | Suggests the presence of a chloro substituent. |
| 700 - 550 | C-Br stretch | Suggests the presence of a bromo substituent. |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the crystal.
-
Data Acquisition : The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis : The positions and shapes of the absorption bands are correlated with known frequencies for specific functional groups to confirm their presence in the molecule.[13][14]
Visualizing the Validation Process
Diagrams are essential for illustrating complex workflows and relationships. The following visualizations, created using the DOT language, outline the experimental workflow for structural validation and a hypothetical signaling pathway where this class of compound might be active.
Caption: Experimental workflow for the structural validation of a novel chemical entity.
Caption: Hypothetical signaling pathway involving an indole derivative as a modulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 4. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. bioengineer.org [bioengineer.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki coupling of halogenated indoles, crucial intermediates in the synthesis of pharmaceuticals and biologically active compounds. The performance of various catalysts is evaluated based on experimental data for chloro-, bromo-, and iodoindoles, offering insights into catalyst selection for specific synthetic challenges.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and efficient conversion in the Suzuki coupling of halogenated indoles. The reactivity of the C-X bond in halogenated indoles generally follows the order I > Br > Cl, with chloroindoles being the most challenging substrates to activate. The following tables summarize the performance of several palladium catalyst systems in the Suzuki coupling of different halogenated indoles with arylboronic acids.
Table 1: Suzuki Coupling of Chloroindoles
| Halogenated Indole | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-chloro-6-azaindole | Phenylboronic acid | XPhos Pd G2 | 2 | K₃PO₄ | Toluene/H₂O | 100 | 0.5 | 90 | [1] |
| 1-Chloro-2-nitrobenzene* | Phenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | MeOH/H₂O | 120 (MW) | 0.25 | 95 | [2] |
*Note: Data for 1-chloro-2-nitrobenzene is included as a proxy for a challenging chloro-heteroaromatic substrate, demonstrating the efficacy of Pd(PPh₃)₄ under specific conditions.[2]
Table 2: Suzuki Coupling of Bromoindoles
| Halogenated Indole | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 10 | K₂CO₃ | DME | 80 | 2 | High | [3][4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | 10 | K₂CO₃ | DME | 80 | 4 | 22 | [3][4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₂Cl₂ | 10 | K₂CO₃ | DME | 80 | 4 | Low | [3][4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | 10 | K₂CO₃ | DME | 80 | 4 | Modest | [3][4] |
| 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ | 5 | K₃PO₄ | DMF | 80 | 24 | 85-96 | [3] |
| 5-Bromonicotinic Acid | Phenylboronic acid | Pd(dppf)Cl₂ | Not Specified | K₂CO₃ | DME | 80 | 2 | High | [3] |
| 7-Bromo-1H-indol-2-yl)boronic acid | Aryl Halide | Pd(dppf)Cl₂ | 1-5 | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-90 | [5] |
*Note: Data for 5-bromonicotinic acid is included to provide a comparative perspective on the performance of common catalysts with a challenging brominated heterocyclic substrate.[3]
Table 3: Suzuki Coupling of Iodoindoles
| Halogenated Indole | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene* | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 0.015 / 0.031 | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 0.17 | >95 | [6] |
| Aryl Iodide | Phenylboronic acid | Pd/C | 3 | Base | Solvent | 65 | 0.17 | 100 | [7] |
*Note: While specific data for iodoindoles with a range of catalysts was limited in the direct search, the high reactivity of the C-I bond allows for efficient coupling under milder conditions and with a broader range of palladium catalysts, as exemplified by the data for 4-iodotoluene and general aryl iodides.[6][7]
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using some of the frequently cited palladium catalysts are provided below. These protocols can be adapted for specific halogenated indole substrates and boronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole.[3][4]
-
Materials:
-
Halogenated indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (1-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated indole, arylboronic acid, and potassium carbonate.
-
Add Pd(dppf)Cl₂ catalyst to the flask.
-
Add degassed DME and a small amount of degassed water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol is a general procedure often employed for Suzuki couplings.[2][8]
-
Materials:
-
Halogenated indole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Solvent (e.g., DMF, Toluene/H₂O, or Dioxane)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine the halogenated indole, arylboronic acid, and the base.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Protocol 3: General Procedure using Buchwald Ligand Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2)
These second-generation precatalysts are highly active and often allow for lower catalyst loadings and milder reaction conditions.[1][9][10]
-
Materials:
-
Halogenated indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
-
-
Procedure:
-
To a reaction vial, add the halogenated indole, arylboronic acid, and potassium phosphate.
-
Add the Buchwald precatalyst.
-
Seal the vial and purge with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to the specified temperature (can range from room temperature to 100 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction and perform a standard aqueous workup.
-
Purify the final compound by flash column chromatography.
-
Visualizing the Suzuki-Miyaura Coupling
To further understand the process, the following diagrams illustrate the fundamental mechanism and a typical laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. solid | Sigma-Aldrich [sigmaaldrich.com]
Assessing the Metabolic Stability of 6-Bromo-4-chloro-1H-indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For novel therapeutic agents based on the 6-Bromo-4-chloro-1H-indole scaffold, a thorough understanding of their metabolic fate is paramount. This guide provides a comparative framework for assessing the metabolic stability of various this compound analogs, supported by established experimental protocols and illustrative data.
Comparative Metabolic Stability of this compound Analogs
The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound analogs in human liver microsomes (HLM). This data, while illustrative, is based on established structure-activity relationships (SAR) for the metabolism of indole derivatives, where substitutions at key positions can significantly influence their interaction with metabolic enzymes like cytochrome P450s.
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound ID | Substitution Pattern | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining (60 min) |
| BCI-001 | Unsubstituted (Parent Scaffold) | 15 | 46.2 | 6.25 |
| BCI-002 | N1-Methyl | 12 | 57.8 | 3.13 |
| BCI-003 | C2-Methyl | 25 | 27.7 | 18.9 |
| BCI-004 | C3-Methyl | 18 | 38.5 | 9.8 |
| BCI-005 | C3-Carboxamide | 45 | 15.4 | 39.8 |
| BCI-006 | C5-Fluoro | 18 | 38.5 | 9.8 |
Note: This data is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
The metabolic stability of the this compound analogs can be determined using standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[1]
1. Materials and Reagents:
-
Test compounds (this compound analogs)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a multiple-volume excess of cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.[2][3]
1. Materials and Reagents:
-
Test compounds
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive and negative control compounds
-
Acetonitrile for reaction termination
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Add the test compound to the hepatocyte suspension at the desired final concentration.
-
Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker.
-
At various time points, collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding cold acetonitrile.
3. Sample Analysis:
-
Follow the same procedure as for the microsomal stability assay (centrifugation and LC-MS/MS analysis).
4. Data Analysis:
-
The data analysis is similar to the microsomal assay to determine the half-life and intrinsic clearance.
Visualizing Experimental and Metabolic Pathways
To further clarify the experimental process and the underlying biological transformations, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Generalized metabolic pathways for this compound analogs.
Interpretation and Conclusion
The metabolic stability of this compound analogs is a multifactorial issue influenced by the position and electronic nature of substituents. Generally, blocking sites susceptible to CYP450-mediated oxidation (often the C2 and C3 positions of the indole ring) with metabolically robust groups can enhance stability. For instance, the introduction of an electron-withdrawing group, such as a carboxamide at the C3 position (BCI-005), is predicted to increase the half-life compared to the parent scaffold. Conversely, the addition of a small alkyl group at the N1 position (BCI-002) may lead to faster metabolism through N-dealkylation.
By systematically applying the described experimental protocols and analyzing the resulting data, researchers can build a comprehensive understanding of the structure-metabolism relationships for this class of compounds. This knowledge is crucial for guiding the design of new analogs with optimized pharmacokinetic properties, ultimately increasing the likelihood of identifying a successful drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 6-Bromo-4-chloro-1H-indole Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. X-ray crystallography stands as the gold standard for providing unambiguous structural confirmation. This guide offers a comparative analysis of the crystallographic data of halogenated indole derivatives, providing a framework for the structural characterization of compounds such as 6-Bromo-4-chloro-1H-indole. While crystallographic data for this specific derivative is not publicly available, this guide utilizes data from structurally related bromo- and chloro-substituted indoles to offer valuable insights.
Comparative Crystallographic Data of Halogenated Indole Derivatives
To illustrate the impact of halogen substitution on the crystal packing and molecular geometry of the indole scaffold, the following table summarizes crystallographic data for two exemplary compounds. This data provides a crucial reference for researchers working on the synthesis and characterization of novel halogenated indole derivatives.
| Parameter | 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one[1] | 4,6-dibromo-2,3,3-trimethyl-3H-indole |
| Formula | C₁₆H₉BrClNO₂ | C₁₁H₁₁Br₂N |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.1234(3) Åb = 8.4567(2) Åc = 16.5432(4) Åβ = 105.987(1)° | a = 7.987(2) Åb = 10.123(3) Åc = 14.567(4) Å |
| Volume (ų) | 1362.11(6) | 1178.9(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.769 | 1.834 |
The Experimental Backbone: Protocol for X-ray Crystallography
The structural determination of small organic molecules like this compound derivatives via single-crystal X-ray diffraction follows a well-established protocol. The success of this technique hinges on the ability to grow high-quality single crystals.
I. Crystallization: The Critical First Step
-
Purification: The compound of interest must be of high purity. Techniques such as column chromatography or recrystallization are employed to remove impurities that can hinder crystal growth.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
-
II. Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to yield a set of structure factors.
-
Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build an atomic model of the molecule, which is subsequently refined against the experimental data to obtain the final, precise crystal structure.
Visualizing the Process and Comparisons
To better illustrate the experimental workflow and the position of X-ray crystallography among other analytical techniques, the following diagrams are provided.
Alternative and Complementary Structural Confirmation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterizing new compounds and are often used in conjunction with crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[2][3][4][5][6]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish correlations between different nuclei to piece together the complete molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.[7][8][9][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Conclusion
The structural confirmation of novel compounds like this compound derivatives is a critical step in the drug discovery and development pipeline. X-ray crystallography, by providing a precise three-dimensional atomic arrangement, offers unparalleled insight into the molecule's architecture. While obtaining suitable crystals can be a challenge, the detailed structural information gained is invaluable. By complementing crystallographic data with insights from NMR and mass spectrometry, researchers can achieve a comprehensive understanding of their synthesized molecules, paving the way for further biological evaluation and lead optimization.
References
- 1. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
comparing the efficacy of different purification techniques for halogenated indoles.
For researchers, scientists, and drug development professionals, the purity of halogenated indoles is paramount for accurate experimental results and the successful development of novel therapeutics. This guide provides an objective comparison of common purification techniques, supported by experimental data and detailed protocols, to aid in the selection of the most effective method for a given research need.
Halogenated indoles are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of indole-based molecules. However, the synthesis of these compounds often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating robust purification strategies. This guide explores the efficacy of column chromatography, recrystallization, sublimation, and preparative High-Performance Liquid Chromatography (HPLC) for the purification of these valuable compounds.
Comparison of Purification Techniques
The choice of purification method depends on several factors, including the scale of the purification, the nature of the impurities, the desired final purity, and the stability of the target compound. The following table summarizes the key performance indicators for each technique based on available data for indoles and related halogenated compounds.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-95% | Low to Medium | Widely applicable, good for complex mixtures, scalable. | Can be time-consuming, potential for sample degradation on stationary phase, solvent consumption. |
| Recrystallization | >99% | >75% (for indole) | Low to High | Can achieve very high purity, cost-effective, scalable. | Requires a solid product, finding a suitable solvent can be challenging, potential for product loss in mother liquor. |
| Sublimation | High | Variable | Low | Yields very pure crystalline products, solvent-free. | Only applicable to volatile solids, not suitable for thermally labile compounds. |
| Preparative HPLC | >99% | Variable | Low | High resolution and purity, automated. | Expensive equipment, limited loading capacity, high solvent consumption. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and effective purification. The following sections provide protocols for the key techniques discussed.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For halogenated indoles, which can be sensitive to acidic conditions, modifications to the standard silica gel procedure are often necessary.
Protocol for Purification of a Fluorinated Indole Derivative:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). For acid-sensitive indoles, consider using deactivated silica gel (pre-treated with a small amount of a volatile base like triethylamine mixed in the eluent) or a less acidic stationary phase like alumina.
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform bed. Add a layer of sand to the top of the stationary phase.
-
Sample Loading: Dissolve the crude halogenated indole in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. A study on the synthesis of fluorinated spiroindolenines reported isolated yields of 49% and 22% for two diastereomers after separation by column chromatography. Another example on the synthesis of 3-fluorooxindoles from indoles reported an isolated yield of 71% after purification by column chromatography on silica gel using ethyl acetate/hexane as the eluent.[1]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.
General Protocol for Recrystallization of a Halogenated Indole:
-
Solvent Selection: Choose a solvent or solvent system in which the halogenated indole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indoles include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. For indole, purification by crystallization has been shown to achieve a purity of over 99% with a yield higher than 75%.[2]
Sublimation
Sublimation is a solvent-free purification method suitable for volatile solids. It involves the direct transition of a substance from the solid to the gas phase, followed by condensation back to the solid phase on a cold surface.
General Protocol for Sublimation:
-
Apparatus Setup: Place the crude, dry halogenated indole in a sublimation apparatus. The apparatus typically consists of a vessel to hold the sample, a cold finger (a cooled surface), and a connection to a vacuum source.
-
Vacuum Application: Evacuate the apparatus to a low pressure. This reduces the temperature required for sublimation.
-
Heating: Gently heat the sample. The compound will sublime and deposit as pure crystals on the cold finger.
-
Crystal Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Carefully scrape the purified crystals from the cold finger.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. It is particularly useful for purifying valuable or difficult-to-separate compounds.
General Workflow for Preparative HPLC Purification:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target halogenated indole from its impurities. This involves selecting the appropriate column (e.g., C18 reversed-phase), mobile phase, and gradient.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The sample load will also be increased.
-
Fraction Collection: Inject the crude sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure halogenated indole.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified compound. Preparative HPLC is capable of achieving very high purity (>99%), but the yield can be variable depending on the separation efficiency and the amount of material collected.[3][4][5][6]
Visualizing Experimental Workflows
To further clarify the purification processes, the following diagrams illustrate the typical workflows for column chromatography and recrystallization.
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Safety Operating Guide
Navigating the Disposal of 6-Bromo-4-chloro-1H-indole: A Comprehensive Safety and Operational Guide
For Immediate Reference: Researchers, scientists, and drug development professionals handling 6-Bromo-4-chloro-1H-indole must prioritize safety and regulatory compliance in its disposal. This guide provides essential procedural information for the safe handling and disposal of this compound, synthesized from data on structurally similar chemicals due to the absence of a specific Safety Data Sheet (SDS). A formal risk assessment and consultation with an Environmental Health and Safety (EHS) professional are imperative before proceeding with any disposal activities.
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. For compounds like this compound, a halogenated indole derivative, adherence to stringent disposal protocols is necessary to mitigate potential hazards. This document outlines the key safety considerations, personal protective equipment (PPE) requirements, spill cleanup measures, and a step-by-step disposal plan.
Hazard and Safety Overview
| Hazard Category | Classification based on Structurally Similar Compounds | GHS Hazard Statements (Anticipated) |
| Skin Corrosion/Irritation | Category 2[1] | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2[1] | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1] | H335: May cause respiratory irritation |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents[2][3][4][5] | - |
Experimental Protocols: Spill Cleanup and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. The following protocol is a general guideline and should be adapted based on a site-specific risk assessment.
1. Immediate Response and Area Securement:
- Alert all personnel in the immediate vicinity of the spill.
- Evacuate the area if the spill is large or in a poorly ventilated space.
- Eliminate all ignition sources.
2. Personal Protective Equipment (PPE):
- Don appropriate PPE before attempting to clean the spill. This includes:
- Chemical-resistant gloves (e.g., nitrile)[2].
- Safety goggles or a face shield[1].
- A lab coat or chemical-resistant apron.
- For larger spills or in areas with poor ventilation, a NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended[2].
3. Spill Containment and Cleanup:
- For solid spills, carefully sweep up the material to avoid generating dust. A HEPA-filtered vacuum can also be used[6][7].
- For liquid spills (if the compound is dissolved in a solvent), absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or spill pillows[6][7][8].
- Place all contaminated materials (absorbent, used PPE, etc.) into a clearly labeled, sealed container for hazardous waste disposal[2].
4. Decontamination:
- Wash the spill area thoroughly with soap and water.
- All equipment used in the cleanup must be decontaminated or disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following is a general operational plan:
Step 1: Waste Characterization and Segregation
-
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste from other waste streams to prevent cross-contamination.
Step 2: Packaging and Labeling
-
Place the chemical waste in a compatible, leak-proof container. Ensure the container is tightly sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from incompatible materials[2][3].
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Provide the contractor with all available safety information. The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Contaminated packaging should be disposed of as unused product[2].
Important Note on Waste Classification: Halogenated organic compounds may be classified under the Resource Conservation and Recovery Act (RCRA) as hazardous waste. Depending on the specific circumstances and any solvents used, the waste could potentially fall under F-listed (from non-specific sources) or D-listed (for toxicity) waste codes[9][10][11][12]. A formal waste determination by a qualified professional is required.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
This comprehensive guide serves as a foundational resource for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with safety professionals, laboratories can ensure the well-being of their personnel and the protection of the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. media.clemson.edu [media.clemson.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. epa.gov [epa.gov]
- 12. dco.uscg.mil [dco.uscg.mil]
Personal protective equipment for handling 6-Bromo-4-chloro-1H-indole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-1H-indole. Adherence to these protocols is essential for personal safety and to ensure the integrity of experimental work.
Hazard Assessment
Based on data for similar halogenated indoles, this compound is anticipated to present the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendation | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | To protect against splashes, dust, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and replace if damaged or contaminated.[2] | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron worn over personal clothing.[2][3] | To protect against contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably a certified chemical fume hood.[2][4] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) may be necessary.[4] | To prevent inhalation of dust and vapors. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure and prevent contamination during the handling of this compound.
Preparation
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information, including this guide and any institutional chemical safety plans.
-
Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[4]
-
Assemble Materials: Gather all necessary equipment and reagents before introducing the compound to the work area.
Weighing and Handling
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.
-
Weighing: If possible, weigh the compound within the fume hood or in a balance enclosure with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Storage
-
Container: Keep the compound in a tightly sealed, properly labeled container.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Some similar compounds recommend storage at 2-8°C.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Container Management: The waste container should be kept closed except when adding waste and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the collection and proper disposal of the waste.[2] Provide them with comprehensive information about the chemical nature of the waste.
-
Spill Management: In the event of a spill, evacuate the area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2] Carefully collect the absorbed material into the hazardous waste container and decontaminate the spill area.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
